Roxatidine Acetate Hydrochloride
描述
See also: Roxatidine (has active moiety).
属性
IUPAC Name |
[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl] acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4.ClH/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21;/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWCTJHCXOHWNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046670 | |
| Record name | Roxatidine acetate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93793-83-0 | |
| Record name | Roxatidine acetate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93793-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Roxatidine acetate hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093793830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | roxatidine acetate hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Roxatidine acetate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Roxatidine Acetate Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROXATIDINE ACETATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60426GOR1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of Roxatidine Acetate Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action, pharmacokinetics, and clinical efficacy of roxatidine (B1205453) acetate (B1210297) hydrochloride, a potent H2 receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical and clinical data, offering an in-depth understanding of this important therapeutic agent.
Core Mechanism of Action: Competitive Antagonism at the Histamine (B1213489) H2 Receptor
Roxatidine acetate hydrochloride is a pro-drug that undergoes rapid and extensive first-pass metabolism to its active form, roxatidine. The primary mechanism of action of roxatidine is as a specific and competitive antagonist of the histamine H2 receptor, predominantly found on the basolateral membrane of gastric parietal cells.
By competitively inhibiting the binding of histamine to these receptors, roxatidine effectively suppresses the downstream signaling cascade that leads to gastric acid secretion. This action is twofold:
-
Direct Blockade of Histamine-Stimulated Acid Secretion: Histamine, released from enterochromaffin-like (ECL) cells, is a primary stimulant of gastric acid secretion. Roxatidine directly blocks this pathway.
-
Indirect Inhibition of Other Secretagogues: The potentiation of gastric acid secretion by other stimulants, such as gastrin and acetylcholine, is also diminished in the presence of H2 receptor blockade by roxatidine.
This targeted antagonism results in a significant, dose-dependent reduction in both basal and stimulated gastric acid output.
Quantitative Assessment of H2 Receptor Antagonism
The potency of roxatidine as an H2 receptor antagonist has been quantified through various in vitro assays.
| Parameter | Value | Drug Form | Assay | Source |
| IC50 | 3.2 µM | Roxatidine Acetate HCl | Not Specified | --INVALID-LINK-- |
| pA2 | 6.85 ± 0.86 | Roxatidine Acetate | Adenylate Cyclase Inhibition | --INVALID-LINK-- |
| pA2 | 7.14 ± 0.04 | Roxatidine | Adenylate Cyclase Inhibition | --INVALID-LINK-- |
| pA2 | 7.15 ± 0.09 | Roxatidine Acetate | 14C-Aminopyrine Accumulation | --INVALID-LINK-- |
| pA2 | 7.03 ± 0.02 | Roxatidine | 14C-Aminopyrine Accumulation | --INVALID-LINK-- |
Table 1: In Vitro Potency of Roxatidine and its Acetate Form
The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a twofold increase in the agonist concentration to elicit the same response, is a key indicator of competitive antagonist potency. The pA2 values for roxatidine and its acetate form are comparable to that of ranitidine (B14927), another widely used H2 receptor antagonist.
Key Experimental Protocols
In Vitro Assays for H2 Receptor Antagonism
a) Adenylate Cyclase Inhibition Assay:
This assay measures the ability of an antagonist to inhibit the histamine-stimulated production of cyclic AMP (cAMP) in a preparation of isolated guinea-pig parietal cells.[1]
-
Cell Preparation: Parietal cells are isolated and enriched from guinea-pig gastric mucosa.
-
Incubation: The cells are incubated with varying concentrations of histamine in the presence and absence of different concentrations of roxatidine acetate or roxatidine.
-
cAMP Measurement: The intracellular concentration of cAMP is determined using a suitable method, such as a competitive protein binding assay or an enzyme immunoassay.
-
Data Analysis: The concentration-response curves for histamine are plotted, and the rightward shift caused by the antagonist is used to construct a Schild plot. The pA2 value is determined from the x-intercept of the Schild plot.
b) 14C-Aminopyrine Accumulation Assay:
This method indirectly measures acid secretion in isolated gastric glands by quantifying the accumulation of the weakly basic radiolabeled compound, 14C-aminopyrine, in acidic spaces.[1]
-
Gland Preparation: Gastric glands are isolated from rabbit or guinea-pig stomachs.
-
Incubation: The glands are incubated with histamine to stimulate acid secretion, along with 14C-aminopyrine and varying concentrations of the H2 antagonist.
-
Measurement: The amount of 14C-aminopyrine accumulated within the glands is measured by liquid scintillation counting.
-
Data Analysis: The inhibition of histamine-stimulated aminopyrine (B3395922) accumulation is used to determine the potency of the antagonist, and a Schild plot analysis can be performed to calculate the pA2 value.
Clinical Trial Methodology for Ulcer Healing
The efficacy of this compound in promoting the healing of gastric and duodenal ulcers has been established through numerous randomized, double-blind, controlled clinical trials.
-
Patient Population: Patients with endoscopically confirmed benign gastric or duodenal ulcers.
-
Treatment Regimen: Typically, roxatidine acetate is administered at a dose of 75 mg twice daily or 150 mg once daily at night.
-
Comparator: Active comparators such as ranitidine or cimetidine, or a placebo.
-
Primary Endpoint: The primary measure of efficacy is the complete healing of the ulcer, as determined by endoscopy at predefined time points (e.g., 4, 6, or 8 weeks).
-
Quantitative Assessment of Ulcer Healing: Ulcer healing is typically assessed endoscopically and can be categorized based on the stage of healing, such as the disappearance of the ulcer crater and the formation of a scar. The size of the ulcer can also be measured at baseline and follow-up endoscopies to quantify the reduction in diameter.
Pharmacokinetic Profile
Roxatidine acetate is well-absorbed orally and is rapidly and almost completely converted to its active metabolite, roxatidine.
| Pharmacokinetic Parameter | Value | Source |
| Bioavailability | >95% | --INVALID-LINK-- |
| Time to Peak Plasma Concentration (tmax) | 1-3 hours | --INVALID-LINK-- |
| Plasma Half-life (t1/2) | 5-6 hours | --INVALID-LINK-- |
| Metabolism | Rapidly metabolized to the active desacetyl metabolite, roxatidine. | --INVALID-LINK-- |
| Excretion | 55-60% of the dose is recovered in the urine as roxatidine. | --INVALID-LINK-- |
Table 2: Key Pharmacokinetic Parameters of Roxatidine Acetate
Conclusion
This compound is a potent and specific competitive antagonist of the histamine H2 receptor. Its mechanism of action is well-characterized, leading to a significant reduction in gastric acid secretion. The quantitative data from in vitro studies, combined with the robust clinical evidence of its efficacy in ulcer healing, underscore its therapeutic value. This technical guide provides a foundational understanding for further research and development in the field of gastric acid-related disorders.
References
A Technical Guide to the Pharmacological Profile of Roxatidine Acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roxatidine (B1205453) acetate (B1210297) hydrochloride is a potent and selective second-generation histamine (B1213489) H₂ receptor antagonist. Following oral administration, it is rapidly and almost completely absorbed, then converted to its active metabolite, roxatidine. By competitively inhibiting the binding of histamine to H₂ receptors on gastric parietal cells, roxatidine effectively suppresses both basal and stimulated gastric acid secretion.[1][2] This document provides a comprehensive overview of its mechanism of action, pharmacodynamic and pharmacokinetic properties, supported by quantitative data, detailed experimental protocols, and pathway visualizations. Clinical studies have demonstrated its efficacy in treating peptic ulcer disease and other acid-related disorders, with a safety profile comparable to other potent H₂ receptor antagonists like ranitidine (B14927).[2][3]
Mechanism of Action
Roxatidine acetate acts as a specific and competitive antagonist at the histamine H₂ receptor site on the basolateral membrane of gastric parietal cells.[1][4] This action is the cornerstone of its acid-suppressing effect.
1.1. Signaling Pathway
The binding of histamine to the H₂ receptor, a G-protein coupled receptor, initiates a signaling cascade that results in gastric acid secretion.[5] Histamine binding activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP.[5][6] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to the translocation and activation of the H⁺/K⁺-ATPase (proton pump) at the apical membrane of the parietal cell.[5] This pump actively secretes H⁺ ions into the gastric lumen in exchange for K⁺ ions, the final step in acid production.
Roxatidine competitively blocks the initial step of this pathway—the binding of histamine to the H₂ receptor.[1][7] This blockade prevents the activation of the downstream signaling cascade, thereby reducing the activation of the proton pump and decreasing gastric acid secretion.[7] This inhibitory effect blunts the acid-promoting actions of not only histamine but also reduces the effects of other secretagogues like gastrin and acetylcholine, which can indirectly stimulate acid secretion via histamine release.[1][5]
Figure 1: Roxatidine's Inhibition of the H₂ Receptor Signaling Pathway.
Pharmacodynamics
Roxatidine acetate is a potent inhibitor of both basal and stimulated gastric acid secretion.[2] Its primary pharmacodynamic effect is a dose-dependent reduction in gastric acid output and an increase in intragastric pH.[1][7] Pharmacodynamic studies demonstrate that roxatidine acetate is an effective gastric antisecretory agent, potentially up to twice as potent as ranitidine.[3] Unlike early H₂ antagonists, roxatidine acetate has no significant antiandrogenic effects and does not meaningfully interfere with the hepatic drug-metabolizing enzyme systems.[1][2]
| Parameter | Value | Compound | Notes |
| IC₅₀ | 3.2 µM | Roxatidine Acetate HCl | The concentration required to inhibit 50% of histamine H₂ receptor activity.[8] |
| Potency vs. Ranitidine | ~2x | Roxatidine Acetate | Based on pharmacodynamic trials using intragastric pH monitoring.[3] |
| Clinical Efficacy | 75 mg b.i.d. | Roxatidine Acetate | Comparable to 150 mg ranitidine b.i.d. for treating peptic ulcers and reflux esophagitis.[3] |
| Antiandrogenic Activity | None | Roxatidine Acetate | Does not exhibit the antiandrogenic side effects seen with cimetidine (B194882).[1][2] |
Table 1: Key Pharmacodynamic Parameters of Roxatidine Acetate.
Pharmacokinetics
Roxatidine acetate is a prodrug that is rapidly converted to its active metabolite, roxatidine, after oral administration.[2][9] The parent compound is generally not detectable in plasma.[9] The pharmacokinetic profile is characterized by high bioavailability and a relatively consistent half-life.
| Parameter | Value | Formulation | Notes |
| Bioavailability | >95% | Oral | Demonstrates almost complete absorption.[2][9] |
| Tₘₐₓ (Time to Peak) | ~3 hours | Granulated Capsule | Slower release and better tolerated than powder formulation (Tₘₐₓ ~1 hr).[9] |
| Biological Half-life (T₁/₂) | 5-6 hours | Granulated Capsule | The average plasma terminal half-life.[1][9] |
| Metabolism | Rapid deacetylation | - | Converted to the active metabolite, roxatidine, by esterases.[1][7] |
| Excretion | 55-60% (Renal) | - | Percentage of the dose recovered in urine as the active metabolite roxatidine.[9] |
| Protein Binding | 5-7% | - | Low plasma protein binding.[4] |
| Food Interaction | None | - | Food does not interfere with absorption or disposition.[10] |
| Drug Interactions | None significant | - | No pharmacokinetic interactions noted with theophylline, warfarin, propranolol, or diazepam.[10] |
Table 2: Summary of Pharmacokinetic Parameters for Roxatidine.
Figure 2: Pharmacokinetic (ADME) Profile of Roxatidine Acetate.
Experimental Protocols
The evaluation of H₂ receptor antagonists like roxatidine relies on established in vivo and in vitro models. A cornerstone in vivo assay is the pylorus-ligated (Shay) rat model for assessing gastric acid secretion and ulcer formation.
4.1. Protocol: Pylorus Ligation (Shay) Rat Model
This model is widely used to screen for anti-secretory and anti-ulcer agents.[11][12] Ligation of the pyloric sphincter of the stomach causes accumulation of gastric secretions, leading to ulceration, which can be quantified.
Objective: To determine the effect of a test compound (e.g., roxatidine acetate) on gastric acid volume, acidity, and ulcer formation in rats.
Methodology:
-
Animal Preparation: Male Wistar rats (180-200g) are fasted for 24-36 hours prior to the experiment, with free access to water to ensure an empty stomach.[11][12]
-
Grouping: Animals are divided into at least three groups:
-
Drug Administration: The vehicle, standard, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the surgical procedure.[11]
-
Surgical Procedure:
-
Rats are anesthetized (e.g., with ether or ketamine/xylazine).
-
A midline abdominal incision is made to expose the stomach.
-
The pyloric end of the stomach is carefully ligated with suture thread, avoiding damage to the blood supply.[13]
-
The abdominal wall is closed with sutures.
-
-
Incubation: The animals are allowed to recover from anesthesia and are kept for a period of 4 hours.[11][13]
-
Sample Collection:
-
After 4 hours, the animals are sacrificed via cervical dislocation or CO₂ asphyxiation.
-
The abdomen is opened, and another ligature is placed at the esophageal end of the stomach.
-
The stomach is removed, and the gastric contents are collected into a graduated centrifuge tube.
-
-
Analysis:
-
Volume: The volume of gastric juice is measured.
-
pH: The pH of the gastric juice is determined using a pH meter.
-
Acidity: Total and free acidity are determined by titrating the gastric juice with 0.01 N NaOH using Topfer's reagent and phenolphthalein (B1677637) as indicators.
-
Ulcer Index: The stomach is cut open along the greater curvature, washed, and examined for ulcers or lesions, which are scored based on their number and severity.
-
-
Data Interpretation: A significant reduction in gastric volume, acidity, and ulcer index in the test group compared to the control group indicates effective anti-secretory and anti-ulcer activity.
Figure 3: Experimental Workflow for the Pylorus-Ligated (Shay) Rat Model.
Clinical Efficacy and Safety
Roxatidine acetate has been extensively studied in clinical trials for the treatment of various acid-related gastrointestinal disorders.[3] It is indicated for the treatment of duodenal and benign gastric ulcers, as well as for the prophylaxis of their recurrence.[1][7]
-
Peptic Ulcer Disease: Clinical trials have shown that roxatidine acetate (e.g., 150 mg daily) is as effective as standard doses of ranitidine and cimetidine in healing duodenal and gastric ulcers.[2][3] For maintenance therapy to prevent ulcer recurrence, a 75 mg nightly dose has been shown to be safe and significantly more effective than placebo.[14]
-
Reflux Esophagitis: The drug is also effective in the treatment of reflux esophagitis.[3]
-
Safety Profile: Roxatidine acetate is generally well-tolerated.[14] The overall rate of adverse drug reactions is low.[15] Importantly, it lacks the antiandrogenic effects associated with cimetidine and does not significantly inhibit the hepatic metabolism of other drugs, leading to a favorable drug-drug interaction profile.[1][10] Dose reduction is recommended for patients with significant renal impairment.[10]
Conclusion
Roxatidine acetate hydrochloride is a well-characterized H₂ receptor antagonist with a robust pharmacological profile. Its high oral bioavailability, potent and selective mechanism of action, predictable pharmacokinetics, and favorable safety profile make it an effective therapeutic agent for the management of acid-related disorders. The data presented in this guide underscore its utility and provide a technical foundation for further research and development in the field of gastric acid suppression.
References
- 1. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of roxatidine acetate. Evidence from pharmacodynamic and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roxatidine acetate - Wikipedia [en.wikipedia.org]
- 5. Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Abnormal functional and morphological regulation of the gastric mucosa in histamine H2 receptor–deficient mice [jci.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacokinetics of roxatidine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic characteristics of roxatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-secretory and anti-ulcer activity of Surasa, A poly herbal formulation in pylorus ligated (Shay) rat model – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. researchgate.net [researchgate.net]
- 13. Expt. 4 Study of anti ulcer activity of a drug using pylorus ligand (SHAY) rat model | PDF [slideshare.net]
- 14. Roxatidine acetate as maintenance treatment for patients with peptic ulcer disease. The European Cooperative Roxatidine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Roxatidine Acetate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Roxatidine (B1205453) acetate (B1210297) hydrochloride is a competitive histamine (B1213489) H2-receptor antagonist utilized in the management of peptic ulcers and other gastrointestinal conditions related to excessive acid secretion. As a prodrug, it undergoes rapid deacetylation in the body to its active metabolite, roxatidine. This guide provides a detailed exploration of the structure-activity relationship (SAR) of roxatidine acetate hydrochloride, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Core Structure and Pharmacophore
The fundamental structure of roxatidine consists of a piperidinylmethyl-phenoxypropyl moiety linked to an acetamide (B32628) side chain. The key pharmacophoric elements for its H2-receptor antagonist activity are:
-
Aromatic Ring System with a Basic Side Chain: The substituted phenoxy group with the piperidinylmethyl side chain is crucial for receptor recognition.
-
Flexible Linker: A three-carbon propyl chain separates the aromatic ring from the polar acetamide group, providing the optimal distance for interaction with the H2-receptor.
-
Polar Moiety: The acetamide group at the terminus of the molecule is a key polar feature contributing to its antagonist properties.
Quantitative Structure-Activity Relationship Data
The antagonist potency of roxatidine and its analogues is typically quantified using pA2 or pKB values. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to elicit the same response. A higher pA2 value indicates greater potency. The pKB value is the negative logarithm of the equilibrium dissociation constant of an antagonist.
| Compound | Preparation | Agonist | Parameter | Value | Reference |
| Roxatidine Acetate | Isolated Guinea-Pig Parietal Cells | Histamine | pA2 | 6.85 ± 0.86 | [1] |
| Roxatidine | Isolated Guinea-Pig Parietal Cells | Histamine | pA2 | 7.14 ± 0.04 | [1] |
| Ranitidine | Isolated Guinea-Pig Parietal Cells | Histamine | pA2 | 6.92 ± 0.01 | [1] |
| Roxatidine Acetate | Isolated Guinea-Pig Parietal Cells | Histamine | pA2 | 7.15 ± 0.09 | [1] |
| Roxatidine | Isolated Guinea-Pig Parietal Cells | Histamine | pA2 | 7.03 ± 0.02 | [1] |
| Ranitidine | Isolated Guinea-Pig Parietal Cells | Histamine | pA2 | 6.83 ± 0.10 | [1] |
| Hybrid Compound 21 (Roxatidine-type) | Isolated Guinea Pig Atrium (H2R) | Histamine | pKB | ~6.6 | [2][3] |
| Hybrid Compound 32 (Tiotidine-type) | Isolated Guinea Pig Atrium (H2R) | Histamine | pKB | 6.61 | [2][3] |
Key Structural Modifications and Their Impact on Activity
Systematic modifications of the roxatidine structure have revealed critical insights into its SAR:
-
Piperidine (B6355638) Ring: The integrity of the piperidine ring is essential for H2-receptor interaction. Oxidation of this ring leads to a complete loss of blocking action.[4]
-
Flexible Chain Length: The length of the flexible chain connecting the benzene (B151609) ring and the amide group is critical. Deviations from the optimal propyl chain length result in a failure to activate mucin synthesis, a secondary beneficial effect of roxatidine.[5]
-
Polar Group: The nature of the polar group at the terminus of the molecule significantly influences activity. In hybrid molecules, different polar groups such as cyanoguanidine, nitroethenediamine, or urea (B33335) have been explored, with varying effects on H1 and H2 receptor antagonism.[6]
-
Bioisosteric Replacements: In related H2-receptor antagonists, the replacement of the pyridine (B92270) ring with a benzene ring has been shown to maintain the mode of action, highlighting the potential for bioisosteric modifications in this part of the molecule.[4]
Experimental Protocols
The determination of the H2-receptor antagonist activity of roxatidine and its analogues involves a variety of in vitro and in vivo experimental models.
In Vitro Assays
1. Isolated Guinea Pig Atrium Assay:
This functional assay assesses the ability of an antagonist to inhibit the positive chronotropic effect of histamine on the spontaneously beating right atrium of a guinea pig, which is mediated by H2-receptors.[6][7]
-
Tissue Preparation: The right atrium is dissected from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at a constant temperature (e.g., 32°C).
-
Measurement: The heart rate is recorded isometrically.
-
Protocol: Cumulative concentration-response curves to histamine are established in the absence and presence of increasing concentrations of the antagonist.
-
Data Analysis: The dose-ratios are calculated and a Schild plot is constructed to determine the pA2 value.[7]
2. Isolated Guinea Pig Parietal Cell Assays:
These assays directly measure the effect of antagonists on the function of parietal cells, which are responsible for gastric acid secretion.
-
Adenylate Cyclase Inhibition Assay: This assay measures the inhibition of histamine-stimulated adenylate cyclase activity.[1]
-
Cell Preparation: Parietal cells are isolated and enriched from the gastric mucosa of guinea pigs.
-
Protocol: The cells are incubated with histamine in the presence and absence of the antagonist. The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is quantified.
-
Data Analysis: The concentration-dependent inhibition of cAMP production is used to determine the potency of the antagonist.
-
-
¹⁴C-Aminopyrine Accumulation Technique: This method measures the accumulation of the weakly basic radiolabeled aminopyrine (B3395922) in the acidic compartments of the parietal cells, which is an index of acid production.[1]
-
Protocol: Isolated parietal cells are incubated with ¹⁴C-aminopyrine and stimulated with histamine in the presence or absence of the antagonist.
-
Measurement: The amount of radioactivity accumulated within the cells is measured.
-
Data Analysis: The inhibition of histamine-stimulated aminopyrine accumulation is used to calculate the antagonist's potency.
-
3. Radioligand Binding Assay:
This assay determines the affinity of a compound for the H2-receptor by measuring its ability to displace a radiolabeled ligand that specifically binds to the receptor.
-
Radioligand: [³H]Tiotidine is a commonly used radioligand for H2-receptors.[8][9]
-
Membrane Preparation: Cell membranes expressing H2-receptors (e.g., from guinea pig brain or transfected cell lines) are prepared.
-
Protocol: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (competitor).
-
Measurement: The amount of bound radioactivity is measured after separating the bound and free radioligand.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).
Signaling Pathways and Experimental Workflows
Histamine H2-Receptor Signaling Pathway
Roxatidine acts as a competitive antagonist at the histamine H2-receptor on gastric parietal cells. The binding of histamine to this G-protein coupled receptor (GPCR) normally activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which in turn phosphorylates proteins involved in the translocation and activation of the H+/K+-ATPase (proton pump), resulting in the secretion of gastric acid. Roxatidine blocks the initial step of this cascade by preventing histamine from binding to the H2-receptor.
Caption: Histamine H2-receptor signaling pathway and the inhibitory action of roxatidine.
Experimental Workflow for pA2 Determination using Isolated Guinea Pig Atrium
The following diagram illustrates the typical workflow for determining the pA2 value of an H2-receptor antagonist.
Caption: Experimental workflow for determining the pA2 value of an H2-receptor antagonist.
Conclusion
The structure-activity relationship of this compound is well-defined, with the piperidinylmethyl-phenoxypropyl moiety and the terminal polar acetamide group being critical for its H2-receptor antagonist activity. Quantitative data from various in vitro assays consistently demonstrate its potency, which is comparable to that of other established H2-receptor antagonists like ranitidine. The detailed experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel compounds targeting the histamine H2-receptor. A thorough understanding of the SAR of roxatidine is invaluable for the design of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.
References
- 1. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and dual histamine H₁ and H₂ receptor antagonist activity of cyanoguanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-++ +butenylamino]- 3-cyclobutene-1,2-dione hydrochloride (T-066), involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural requirements for roxatidine in the stimulant effect of rat gastric mucin synthesis and the participation of nitric oxide in this mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined histamine H1/H2 receptor antagonists: part I. Pharmacological hybrids with pheniramine- and roxatidine-like substructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of H2-antagonists on histamine- or dimaprit-stimulated H2-receptors of spontaneously beating guinea-pig atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of an in vitro binding assay to predict histamine H2-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the H2-Receptor Antagonist Selectivity of Roxatidine Acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxatidine (B1205453) acetate (B1210297) hydrochloride is a potent and selective second-generation histamine (B1213489) H2-receptor antagonist.[1][2] Upon oral administration, it is rapidly and almost completely absorbed, then converted to its active metabolite, roxatidine, by esterases in the small intestine, plasma, and liver.[3] Roxatidine competitively inhibits the binding of histamine to H2-receptors on the basolateral membrane of gastric parietal cells.[4][5] This action blocks the downstream signaling cascade responsible for gastric acid secretion, making it an effective therapeutic agent for peptic ulcer disease and related gastrointestinal disorders.[3] This technical guide provides a comprehensive overview of the H2-receptor antagonist selectivity of roxatidine, including quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Core Principles of H2-Receptor Antagonism
Histamine H2-receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to the Gs alpha subunit. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various substrates, ultimately resulting in the stimulation of the H+/K+-ATPase proton pump and the secretion of gastric acid into the stomach lumen. H2-receptor antagonists, such as roxatidine, act by competitively blocking the binding of histamine to the H2-receptor, thereby inhibiting this entire signaling pathway.
Quantitative Analysis of Receptor Selectivity and Potency
Table 1: Potency of Roxatidine and Related Compounds at the H2-Receptor
| Compound | Parameter | Value | Species/System | Reference |
| Roxatidine Acetate HCl | IC50 | 3.2 µM | Not Specified | [6] |
| Roxatidine Acetate | pA2 | 6.85 ± 0.86 | Guinea-pig isolated parietal cells (adenylate cyclase inhibition) | [7] |
| Roxatidine Acetate | pA2 | 7.15 ± 0.09 | Guinea-pig isolated parietal cells (¹⁴C-aminopyrine accumulation) | [7] |
| Roxatidine | pA2 | 7.14 ± 0.04 | Guinea-pig isolated parietal cells (adenylate cyclase inhibition) | [7] |
| Roxatidine | pA2 | 7.03 ± 0.02 | Guinea-pig isolated parietal cells (¹⁴C-aminopyrine accumulation) | [7] |
Table 2: Comparative Potency of H2-Receptor Antagonists
| Compound | Relative Potency (Weight Basis) | Reference |
| Famotidine | ~8 times more potent than ranitidine (B14927) | [8] |
| Famotidine | ~40 times more potent than cimetidine (B194882) | [8] |
| Roxatidine Acetate | 3-6 times more potent than cimetidine | [1] |
| Roxatidine Acetate | Up to twice as potent as ranitidine | [2] |
| Roxatidine Acetate | Equipotent to ranitidine (in vitro) | [1] |
Experimental Protocols
Radioligand Binding Assay for H2-Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H2-receptor.
Materials:
-
Membrane preparation from cells expressing the H2-receptor (e.g., guinea pig cerebral cortex or transfected cell lines).
-
Radioligand: [³H]tiotidine.
-
Test compound (e.g., roxatidine).
-
Non-specific binding control: High concentration of a known H2-receptor ligand (e.g., 1 µM tiotidine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the membrane preparation, varying concentrations of the test compound, and a fixed concentration of [³H]tiotidine. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assay: Inhibition of Histamine-Stimulated Adenylate Cyclase
This protocol outlines a functional assay to measure the antagonist activity of a compound at the H2-receptor by quantifying its ability to inhibit histamine-induced cAMP production.
Materials:
-
Isolated guinea pig parietal cells or other cells endogenously or recombinantly expressing the H2-receptor.
-
Histamine.
-
Test compound (e.g., roxatidine).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA-based or radioimmunoassay).
Procedure:
-
Cell Preparation: Prepare a suspension of isolated parietal cells.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle control.
-
Stimulation: Add a fixed concentration of histamine to stimulate the H2-receptors.
-
Incubation: Incubate for a defined period to allow for cAMP production.
-
Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the test compound concentration and determine the IC50 value.
Determination of pA2 Value using Schild Analysis
Schild analysis is used to quantify the potency of a competitive antagonist.
Procedure:
-
Agonist Dose-Response Curves: Generate a dose-response curve for an H2-receptor agonist (e.g., histamine) in the absence of the antagonist.
-
Antagonist Incubation: In separate experiments, pre-incubate the tissue or cell preparation with different fixed concentrations of the antagonist (e.g., roxatidine).
-
Agonist Dose-Response in Presence of Antagonist: Generate agonist dose-response curves in the presence of each concentration of the antagonist.
-
Dose Ratio Calculation: For each antagonist concentration, calculate the dose ratio, which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Schild Plot: Plot the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
pA2 Determination: The x-intercept of the Schild plot gives the pA2 value, which is the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist dose-response curve. A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.
Visualizations
H2-Receptor Signaling Pathway
Caption: H2-Receptor Signaling Pathway and Site of Roxatidine Action.
Experimental Workflow for In Vitro H2-Antagonist Characterization
Caption: General workflow for in vitro characterization of an H2-receptor antagonist.
Logical Relationship of Roxatidine's H2-Receptor Selectivity
Caption: Logical relationship of roxatidine's selectivity for histamine receptors.
Conclusion
Roxatidine acetate hydrochloride is a highly selective and potent histamine H2-receptor antagonist. Its pharmacological efficacy is derived from the competitive blockade of H2-receptors on gastric parietal cells, leading to a significant reduction in gastric acid secretion. The quantitative data from in vitro functional assays, such as pA2 and IC50 values, confirm its high potency, which is comparable to or greater than that of other established H2-receptor antagonists like cimetidine and ranitidine. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of roxatidine and other novel H2-receptor antagonists. The visualizations of the signaling pathway and experimental workflows serve to further elucidate the mechanism of action and the scientific process of its characterization. This comprehensive guide provides valuable technical information for researchers, scientists, and drug development professionals working in the field of gastrointestinal pharmacology.
References
- 1. Chemical and biologic characteristics of roxatidine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacodynamics and pharmacokinetics of multiple doses of the new H2-receptor antagonist, roxatidine acetate, in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Potential of this compound on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Schild equation - Wikipedia [en.wikipedia.org]
- 7. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the differences between the H2-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Roxatidine Acetate Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roxatidine (B1205453) acetate (B1210297) hydrochloride is a competitive histamine (B1213489) H2-receptor antagonist that has been investigated for its antisecretory and cytoprotective effects in the gastrointestinal tract. Following oral administration, it is readily absorbed and rapidly metabolized to its active form, roxatidine. Preclinical animal studies have been instrumental in elucidating its pharmacological, pharmacokinetic, and toxicological profile. This technical guide provides a comprehensive overview of these preclinical findings, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Pharmacology
Roxatidine acetate hydrochloride exerts its primary pharmacological effect through the competitive antagonism of histamine H2 receptors on gastric parietal cells. This action inhibits the downstream signaling cascade responsible for gastric acid secretion.
Mechanism of Action: Histamine H2-Receptor Antagonism
Roxatidine, the active metabolite of this compound, competitively blocks the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells.[1][2] This antagonism prevents the activation of adenylate cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels.[3] The subsequent decrease in protein kinase A (PKA) activation leads to diminished phosphorylation of proteins involved in the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane.[4] The net result is a dose-dependent suppression of gastric acid secretion.[1]
Antisecretory Activity
Preclinical studies in various animal models have consistently demonstrated the potent inhibitory effect of this compound on gastric acid secretion. In rats and dogs, roxatidine acetate was shown to be more potent than cimetidine (B194882).[1][5] Specifically, in Heidenhain-pouch dogs, roxatidine acetate and its active metabolite, roxatidine, were found to be 3 to 6 times more potent than cimetidine in inhibiting gastric acid secretion stimulated by either food or maximal histamine dosing. In vitro experiments suggest that roxatidine acetate is equipotent to ranitidine.
Table 1: Comparative Potency of Roxatidine Acetate in Animal Models
| Animal Model | Stimulant | Potency Relative to Cimetidine | Reference |
| Rat | Histamine | More potent | [1][5] |
| Dog (Heidenhain-pouch) | Food, Histamine | 3-6 times more potent |
Cytoprotective Effects
Beyond its antisecretory properties, this compound has demonstrated cytoprotective effects on the gastric mucosa. In a rat model, it was shown to prevent the formation of gastric mucosal lesions induced by necrotizing agents such as absolute ethanol (B145695), 0.6 N HCl, and 0.2 N NaOH.[3] This protective action was not observed with other H2-receptor antagonists like cimetidine, ranitidine, and famotidine.[3] Importantly, the cytoprotective effect of roxatidine was not abolished by pretreatment with indomethacin, suggesting that it is not mediated by endogenous prostaglandins.[3]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by excellent oral absorption and rapid conversion to its active metabolite, roxatidine.
Absorption and Metabolism
Following oral administration, this compound is almost completely absorbed, with a bioavailability greater than 95%.[2] It undergoes rapid presystemic deacetylation by esterases in the small intestine, plasma, and liver to form its active metabolite, roxatidine, which is responsible for the in vivo pharmacological effects.[1][2] In rats, the inhibition of gastric acid secretion was similar following intraduodenal or intraperitoneal injection, indicating excellent absorption from the gastrointestinal tract.[1]
Toxicology
Preclinical safety evaluation of this compound has indicated a favorable toxicological profile.
Acute and Repeated-Dose Toxicity
Table 2: Summary of Toxicological Findings
| Study Type | Species | Key Findings | Reference |
| Repeated-Dose Toxicity | Rat | No influence on liver drug-metabolizing enzymes. | [1] |
| Long-Term Toxicity | Rat | No antiandrogenic activity. | [1] |
| General Pharmacology | Not specified | No effects on CNS, GI motility, autonomic, cardiovascular, or urogenital systems. | [1] |
Genotoxicity and Reproductive Toxicity
Detailed public data on genotoxicity (e.g., Ames test, micronucleus assay) and comprehensive reproductive and developmental toxicity studies for this compound are limited in the reviewed literature. Standard regulatory assessments for pharmaceuticals, such as those outlined by the International Council for Harmonisation (ICH) S5 guidelines, would typically be required for full characterization.[6]
Novel Therapeutic Applications: Atopic Dermatitis
Recent preclinical research has explored the potential of this compound in a non-gastrointestinal indication, atopic dermatitis (AD).
Efficacy in a Mouse Model of Atopic Dermatitis
In a Dermatophagoides farinae body extract (Dfb)-induced atopic dermatitis mouse model, oral administration of this compound (10 and 20 mg/kg) significantly alleviated clinical severity, including a reduction in dermatitis score.[3] Treatment with roxatidine also suppressed the production of AD mediators, such as reducing serum levels of IgE and histamine, and decreasing IL-6 levels in the dorsal skin.[3] Histopathological analysis revealed a reduction in epidermis thickness and mast cell infiltration in the skin of treated mice.[3]
Experimental Protocols
Histamine-Induced Gastric Acid Secretion in Rats (General Protocol)
-
Animal Model: Male rats (e.g., Wistar or Sprague-Dawley), fasted overnight with free access to water.
-
Procedure:
-
Anesthetize the rats (e.g., with urethane).
-
Perform a tracheotomy and cannulate the trachea to ensure a clear airway.
-
Ligate the pylorus and insert a double-lumen cannula into the esophagus and stomach for perfusion.
-
Perfuse the stomach with saline at a constant rate.
-
Collect the perfusate at regular intervals (e.g., every 15-30 minutes) to measure basal acid output.
-
Administer a histamine solution intravenously to stimulate gastric acid secretion.
-
Administer this compound or a vehicle control intravenously or intraduodenally at various doses prior to or during histamine stimulation.
-
Continue to collect perfusate and measure the acid output by titration with a standard NaOH solution.
-
-
Endpoint: Inhibition of histamine-stimulated gastric acid secretion (e.g., ED50 calculation).
Ethanol-Induced Gastric Ulcer Model in Rats
-
Animal Model: Male rats (e.g., Wistar or Sprague-Dawley), fasted for 24 hours with free access to water.
-
Procedure:
-
Administer this compound or vehicle control orally at various doses.
-
After a set period (e.g., 30-60 minutes), administer absolute ethanol orally (e.g., 1 mL/200g body weight) to induce gastric lesions.
-
After a further period (e.g., 1 hour), euthanize the animals.
-
Excise the stomachs, open them along the greater curvature, and rinse with saline.
-
Score the gastric lesions based on their number and severity.
-
-
Endpoint: Reduction in the ulcer index in the this compound-treated groups compared to the control group.
Atopic Dermatitis Mouse Model
-
Animal Model: NC/Nga mice.
-
Procedure:
-
Induce AD-like symptoms by repeated application of Dermatophagoides farinae body (Dfb) extract to the dorsal skin for 4 weeks.
-
Following the induction period, orally administer this compound (10 and 20 mg/kg), dexamethasone (B1670325) (5 mg/kg as a positive control), or phosphate-buffered saline (vehicle control) once daily, 4 hours after the Dfb treatment.
-
Monitor and score the severity of dermatitis throughout the treatment period.
-
At the end of the experiment, collect blood for histamine and IgE level determination via ELISA.
-
Collect dorsal skin tissue for histological analysis (H&E staining for epidermal thickness and mast cell infiltration) and Western blot analysis.
-
-
Endpoints: Dermatitis score, serum histamine and IgE levels, epidermal thickness, and mast cell count.[3]
Conclusion
Preclinical animal studies have established this compound as a potent and specific histamine H2-receptor antagonist with a favorable pharmacokinetic and safety profile. Its efficacy in inhibiting gastric acid secretion and protecting the gastric mucosa has been well-documented. Furthermore, emerging research suggests its potential therapeutic utility in inflammatory conditions such as atopic dermatitis, warranting further investigation. The data and protocols summarized in this guide provide a valuable resource for researchers and professionals in the field of drug development.
References
- 1. A review of the animal pharmacology of roxatidine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
The Anti-Inflammatory Properties of Roxatidine Acetate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roxatidine (B1205453) acetate (B1210297) hydrochloride, a well-established histamine (B1213489) H2-receptor antagonist, is primarily recognized for its role in reducing gastric acid secretion.[1][2][3] Emerging evidence, however, illuminates its potential as a potent anti-inflammatory agent. This technical guide provides an in-depth analysis of the anti-inflammatory properties of roxatidine acetate hydrochloride, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate these effects. Preclinical studies have demonstrated its ability to suppress inflammatory responses by inhibiting key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK).[1][4][5] This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound beyond its traditional indications.
Introduction
This compound is a specific and competitive histamine H2-receptor antagonist.[6] Upon oral administration, it undergoes rapid conversion to its active metabolite, roxatidine.[3] While its efficacy in treating peptic ulcers and other gastroesophageal disorders is well-documented, recent investigations have unveiled its significant anti-inflammatory and anti-allergic properties.[5][7] These effects are not directly linked to its histamine H2-receptor antagonism but rather to its ability to modulate intracellular signaling cascades that are central to the inflammatory process. This guide synthesizes the current understanding of this compound's anti-inflammatory actions, presenting key data and detailed experimental protocols to facilitate further research and development.
Quantitative Data on Anti-Inflammatory Efficacy
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings, providing a clear comparison of its efficacy across different experimental setups.
Table 2.1: In Vitro Anti-Inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Roxatidine Acetate HCl Concentration(s) | Measured Parameter(s) | Observed Effect | Reference(s) |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 0-120 µM | Inflammatory response | Suppression of inflammatory responses via inhibition of NF-κB and p38 MAPK activation. | [4] |
| Human Mast Cells-1 (HMC-1) | Phorbol 12-myristate 13-acetate and calcium ionophore (PMACI) | 6.25, 12.5, and 25 µM | p38 MAPK phosphorylation | Suppression of PMACI-induced activation of p38 MAPK. | [4] |
| HaCaT Keratinocytes | Tumor Necrosis Factor-alpha (TNF-α) / Interferon-gamma (IFN-γ) | Not specified in abstract | NF-κB p65 translocation, IκBα degradation, Akt and IKK phosphorylation | Inhibition of TNF-α/IFN-γ-induced NF-κB activation pathway. | [1] |
Table 2.2: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Inflammatory Condition | Roxatidine Acetate HCl Dosage(s) | Measured Parameter(s) | Observed Effect | Reference(s) |
| NC/Nga Mice | Dermatophagoides farinae body (Dfb)-induced Atopic Dermatitis (AD) | 10 mg/kg and 20 mg/kg (oral administration) | Dermatitis score, serum IgE levels, serum histamine levels, IL-6 levels in dorsal skin | Significant alleviation of AD skin symptoms and clinical severity. Reduction in inflammatory mediators. | [1][2] |
| Anaphylactic Mouse Model | Compound 48/80-induced anaphylaxis | 20 mg/kg (oral administration) | Serum levels of TNF-α, IL-6, and IL-1β | Inhibition of the production of pro-inflammatory cytokines. | [4][7] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound are primarily mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow for their investigation.
Signaling Pathways
Caption: Roxatidine's Inhibition of Inflammatory Signaling Pathways.
Caption: General Experimental Workflow for Investigating Anti-inflammatory Effects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on the anti-inflammatory properties of this compound.
In Vitro Model: Human Keratinocytes (HaCaT)
4.1.1 Cell Culture and Treatment
-
Culture HaCaT human keratinocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for protein extraction, 96-well plates for viability assays).
-
Once cells reach 70-80% confluency, pre-treat with desired concentrations of this compound for 1-2 hours.
-
Following pre-treatment, stimulate the cells with a combination of TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL) for the specified duration (e.g., 24 hours for cytokine analysis, shorter time points for signaling pathway analysis).
4.1.2 Western Blot Analysis for NF-κB Signaling
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p65, phospho-p65, IκBα, phospho-IκBα, Akt, phospho-Akt, IKK, and phospho-IKK overnight at 4°C. A primary antibody against β-actin or GAPDH should be used as a loading control.
-
Wash the membrane three times with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4.1.3 Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels
-
Collect the cell culture supernatant after the treatment period.
-
Measure the concentration of inflammatory cytokines such as IL-6 in the supernatant using a commercially available ELISA kit (e.g., DuoSet ELISA kits) according to the manufacturer's instructions.[1]
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve.
In Vivo Model: Dfb-Induced Atopic Dermatitis in NC/Nga Mice
4.2.1 Animal Model Induction and Treatment
-
Use specific pathogen-free male NC/Nga mice.
-
Induce atopic dermatitis by topically applying a Dermatophagoides farinae body (Dfb) extract to the dorsal skin several times a week for a period of several weeks.
-
Orally administer this compound (e.g., 10 or 20 mg/kg) daily throughout the induction period.
-
Monitor the severity of skin lesions and assign a dermatitis score based on clinical signs such as erythema, edema, excoriation, and dryness.
4.2.2 Measurement of Serum IgE and Histamine
-
At the end of the experiment, collect blood from the mice via cardiac puncture.
-
Separate the serum by centrifugation.
-
Measure the total serum IgE and histamine levels using commercially available ELISA kits according to the manufacturers' protocols.[1]
4.2.3 Histological Analysis
-
Euthanize the mice and excise the dorsal skin tissue.
-
Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) to observe epidermal thickness and inflammatory cell infiltration.
-
Perform toluidine blue staining to identify and count mast cells.
Conclusion
The evidence presented in this technical guide strongly supports the anti-inflammatory potential of this compound. Its ability to inhibit the NF-κB and p38 MAPK signaling pathways provides a clear mechanistic basis for its observed effects in both in vitro and in vivo models of inflammation. The detailed experimental protocols provided herein offer a foundation for further investigation into its therapeutic applications in inflammatory diseases. As research in this area progresses, this compound may emerge as a repurposed therapeutic with a novel role in the management of a range of inflammatory conditions.
References
- 1. New Potential of this compound on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New Potential of this compound on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Roxatidine Acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Roxatidine (B1205453) Acetate (B1210297) Hydrochloride in bulk drug and pharmaceutical dosage forms. Roxatidine Acetate Hydrochloride is a specific, competitive histamine (B1213489) H2-receptor antagonist used in the treatment of various gastric acid-related disorders.[1][2] The described method is a reverse-phase HPLC technique that is accurate, precise, and linear over a defined concentration range, making it suitable for quality control and research purposes.
Introduction
This compound is a prodrug that is rapidly metabolized to its active deacetylated form, roxatidine.[3][4] It is a potent inhibitor of gastric acid secretion.[2] Accurate and reliable analytical methods are crucial for the determination of the drug's purity, stability, and formulation quality. This application note provides a detailed protocol for a reverse-phase HPLC method for the analysis of this compound.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis. The specific conditions are outlined in the table below.
| Parameter | Specification |
| HPLC System | Isocratic Pumping System with UV-Vis Detector |
| Column | Thermo Scientific BDS C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 1 M Ammonium (B1175870) Acetate Buffer (pH 7.5) : Methanol (B129727) (76:24 v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 20 µL[5] |
| Detector Wavelength | 254 nm[5] |
| Column Temperature | Ambient |
Preparation of Solutions
Mobile Phase Preparation: Prepare a 1 M solution of ammonium acetate and adjust the pH to 7.5 using a suitable acid or base. Mix this buffer with methanol in a 76:24 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[5]
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 20-100 µg/mL.[5]
Sample Preparation: For bulk drug analysis, prepare a solution of known concentration within the linear range using the mobile phase as the diluent. For dosage forms, an appropriate extraction method should be developed and validated to ensure complete recovery of the drug from the formulation matrix.
Method Validation Summary
The analytical method was validated according to established guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 20 - 100 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | Within 98 - 102% |
| Precision (% RSD) | < 2% |
| System Suitability | Tailing factor < 2.0, Theoretical plates > 2000 |
Note: The specific results for accuracy and precision would be determined during method validation in the user's laboratory.
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Stability-Indicating Aspects
For stability studies, forced degradation of this compound can be performed under acidic, basic, oxidative, and thermal conditions. For example, acid hydrolysis can be initiated by treating a 50 µg/mL drug solution with 0.1M HCl and refluxing at 70-80°C for 2 hours.[5] The developed HPLC method should be capable of separating the intact drug from any potential degradation products, thus demonstrating its stability-indicating nature.
Analysis of the Active Metabolite, Roxatidine
In pharmacokinetic studies, the analysis of the active metabolite, roxatidine, in biological matrices like human plasma is often required. A separate HPLC method has been developed for this purpose.[3][6]
| Parameter | Specification for Roxatidine Analysis |
| Mobile Phase | 20 mM KH2PO4 (pH 7.0) : Acetonitrile (5:1, v/v)[3] |
| Internal Standard | Ranitidine[6] |
| Linearity Range | 5 - 1000 ng/mL[3] |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL[3] |
This method involves solid-phase extraction for sample clean-up from plasma.[3][6]
Conclusion
The described HPLC method is a reliable and robust technique for the quantitative determination of this compound. The method is straightforward, utilizing common reagents and a standard C18 column, making it easily adaptable for most analytical laboratories. Proper validation in the user's laboratory is essential to ensure the accuracy and precision of the results.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Safety and efficacy of roxatidine acetate. Evidence from pharmacodynamic and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "A rapid and sensitive HPLC method for determination of roxatidine in h" by C.-W. Kuo, W.-J. Liaw et al. [jfda-online.com]
- 4. jfda-online.com [jfda-online.com]
- 5. bepls.com [bepls.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Roxatidine Acetate Hydrochloride in Drug Delivery System Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of various drug delivery systems for roxatidine (B1205453) acetate (B1210297) hydrochloride, a potent H2 receptor antagonist. The information is intended to guide researchers and formulation scientists in designing and evaluating novel delivery platforms to enhance the therapeutic efficacy of this drug.
Introduction to Roxatidine Acetate Hydrochloride in Drug Delivery
This compound is a competitive histamine (B1213489) H2 receptor antagonist used in the treatment of gastric ulcers, Zollinger-Ellison syndrome, and gastroesophageal reflux disease.[1] Conventional oral dosage forms of roxatidine require frequent administration to maintain therapeutic drug concentrations. The development of advanced drug delivery systems aims to provide controlled and sustained release, improve bioavailability, and enhance patient compliance. This document focuses on floating microspheres, mucoadhesive microspheres, and solid lipid nanoparticles (SLNs) as promising carriers for this compound.
Signaling Pathway: Mechanism of Action
This compound exerts its pharmacological effect by blocking the action of histamine on H2 receptors located on the basolateral membrane of gastric parietal cells. This inhibition disrupts the signaling cascade that leads to the secretion of gastric acid.
Comparative Data of Roxatidine Drug Delivery Systems
The following tables summarize quantitative data from various studies on this compound drug delivery systems, providing a basis for comparison.
Table 1: Formulation and Evaluation of Roxatidine Floating Microspheres
| Formulation Code | Polymer(s) | Drug:Polymer Ratio | Particle Size (µm) | Entrapment Efficiency (%) | Buoyancy (%) | Cumulative Drug Release (%) at 12h |
| F1 | HPMC K4M, Ethyl Cellulose | 1:1 | 121 | 80.30 | 82.26 | 86.50 |
| F2 | HPMC K4M, Ethyl Cellulose | 1:1.5 | 142 | 85.60 | 90.80 | 97.34 |
| F3 | HPMC K4M, Ethyl Cellulose | 1:2 | 165 | 90.02 | 88.50 | 93.61 |
| F4 | HPMC K15M, Ethyl Cellulose | 1:1 | 158 | 82.40 | 78.41 | - |
| F5 | HPMC K15M, Ethyl Cellulose | 1:1.5 | 179 | 87.90 | 87.23 | - |
| F6 | HPMC K15M, Ethyl Cellulose | 1:2 | 197 | 91.20 | 84.60 | - |
Data compiled from Miranda et al., 2019.[2]
Table 2: Formulation and Evaluation of Roxatidine Mucoadhesive Microspheres
| Formulation Code | Polymer(s) | Swelling Index (%) | Entrapment Efficiency (%) | Mucoadhesion (%) after 10h | Cumulative Drug Release (%) at 12h |
| M13 | Sodium Alginate, Chitosan, Gum Olibanum | 96.23 | 95.01 | - | 99.4 |
| MOG4 | Sodium Alginate, Gum Olibanum | 96.23 | 95.01 | 97.01 | Sustained for 12h |
Data compiled from Arifa Begum SK et al., 2016 and another study.[1][3]
Table 3: Formulation and Evaluation of Roxatidine Floating Tablets
| Formulation Code | Polymer(s) | Hardness ( kg/cm ²) | Friability (%) | Drug Content (%) | Floating Lag Time (s) | Total Floating Time (h) | Cumulative Drug Release (%) at 8h |
| FT1-FT10 (Range) | HPMC, Eudragit RL-100 | 4.3 - 6.4 | < 1 | 97.11 - 99.69 | - | > 12 | - |
| F5 | HPMCK4M, Eudragit-RL100 | - | - | - | 11 | 12 | 99.26 |
Data compiled from Chandrawanshi et al., 2009 and Mujoriya et al.[4][5]
Experimental Protocols
Preparation of Floating Microspheres by Emulsion Solvent Diffusion Technique
This protocol describes the fabrication of floating microspheres with a hollow core, enabling them to float on gastric contents for prolonged drug release.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (B11928114) (HPMC K4M or K15M)
-
Ethyl cellulose
-
Ethanol
-
Polyvinyl alcohol (PVA)
-
Distilled water
Procedure:
-
Organic Phase Preparation: Accurately weigh this compound and the polymers (HPMC and ethyl cellulose) in the desired ratio. Dissolve the mixture in a suitable volume of a 1:1 mixture of dichloromethane and ethanol.
-
Aqueous Phase Preparation: Prepare a 0.5% w/v aqueous solution of polyvinyl alcohol, which will act as the continuous phase and emulsifying agent.
-
Emulsification: Slowly add the organic phase to the aqueous phase while stirring at a constant speed (e.g., 500 rpm) using a mechanical stirrer to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for a specified period (e.g., 1-2 hours) to allow the organic solvents (DCM and ethanol) to evaporate, leading to the formation of solid microspheres.
-
Collection and Washing: Collect the formed microspheres by filtration. Wash the microspheres several times with distilled water to remove any residual PVA and un-entrapped drug.
-
Drying: Dry the washed microspheres in a hot air oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
Preparation of Mucoadhesive Microspheres by Ionotropic Gelation
This method is used to prepare mucoadhesive microspheres that can adhere to the gastric mucosa, thereby increasing the residence time of the drug.[3]
Materials:
-
This compound
-
Sodium alginate
-
Mucoadhesive polymer (e.g., Chitosan, Gum Olibanum)[3]
-
Calcium chloride
-
Distilled water
Procedure:
-
Polymer Solution Preparation: Prepare an aqueous solution of sodium alginate and the mucoadhesive polymer.
-
Drug Dispersion: Disperse the accurately weighed this compound into the polymer solution with continuous stirring to form a homogenous mixture.
-
Droplet Formation: Extrude the drug-polymer dispersion dropwise through a syringe with a specific gauge needle into a calcium chloride solution.
-
Cross-linking: Stir the calcium chloride solution gently to allow for the cross-linking of sodium alginate by calcium ions, leading to the formation of microspheres.
-
Collection and Washing: Collect the formed microspheres by filtration and wash them with distilled water to remove unreacted calcium chloride and any surface-adhered drug.
-
Drying: Dry the microspheres at a suitable temperature (e.g., 50°C) until they are free of moisture.
Preparation of Solid Lipid Nanoparticles (SLNs) by Solvent Evaporation Technique
This protocol outlines the preparation of solid lipid nanoparticles, which can enhance the oral bioavailability of roxatidine.[6]
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate - GMS)[6]
-
Soy lecithin[6]
-
Organic solvent (e.g., Chloroform)[6]
-
Aqueous phase (Distilled water)
-
Polymer (e.g., Polyvinyl alcohol - PVA)[6]
-
Surfactant (e.g., Tween 80)[6]
Procedure:
-
Lipid Phase Preparation: Dissolve the accurately weighed this compound, GMS, and soy lecithin (B1663433) in chloroform. Heat the mixture in a water bath to a temperature above the melting point of the lipid (e.g., 60°C).[6]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing PVA and Tween 80 and heat it to the same temperature as the lipid phase.[6]
-
Emulsification: Add the hot aqueous phase to the hot lipid phase with continuous high-speed stirring to form a nanoemulsion.
-
Solvent Evaporation: Continue stirring and allow the organic solvent to evaporate.
-
Nanoparticle Formation: Cool the nanoemulsion to room temperature to allow the lipid to solidify and form SLNs.
-
Purification: The SLN dispersion can be purified by centrifugation or dialysis to remove un-entrapped drug and excess surfactant.
-
Lyophilization (Optional): For long-term stability, the SLN dispersion can be lyophilized to obtain a dry powder.
Characterization Protocols
Particle Size and Morphology Analysis
Method: Scanning Electron Microscopy (SEM)
Protocol:
-
Mount a small amount of the dried microspheres or lyophilized SLNs on a double-sided carbon tape affixed to an aluminum stub.
-
Sputter-coat the sample with a thin layer of gold or palladium under a vacuum to make it conductive.
-
Place the stub in the SEM chamber and evacuate.
-
Scan the sample at an appropriate accelerating voltage and magnification to observe the particle size, shape, and surface morphology.
Drug Entrapment Efficiency
Protocol:
-
Accurately weigh a specific amount of microspheres or SLNs.
-
Disrupt the particles to release the entrapped drug. For microspheres, this can be done by dissolving them in a suitable solvent (e.g., 0.1 N HCl) with the aid of sonication or mechanical stirring for an extended period (e.g., 24 hours).[2] For SLNs, disruption can be achieved using a suitable solvent or a mixture of solvents that dissolves both the lipid and the drug.
-
Filter the resulting solution to remove any polymeric or lipid debris.
-
Analyze the filtrate for drug content using a validated analytical method, such as UV-Vis spectrophotometry at the drug's λmax (e.g., 277 nm for roxatidine) or High-Performance Liquid Chromatography (HPLC).[6]
-
Calculate the entrapment efficiency using the following formula:
Entrapment Efficiency (%) = (Actual Drug Content / Theoretical Drug Content) x 100
In Vitro Buoyancy (for Floating Systems)
Protocol:
-
Place a known quantity of floating microspheres or a floating tablet in a USP dissolution apparatus (Type II - paddle) containing 900 mL of simulated gastric fluid (0.1 N HCl, pH 1.2) maintained at 37 ± 0.5°C.[2]
-
Stir the medium at a constant speed (e.g., 50 rpm).[2]
-
Visually observe the particles. The time taken for the dosage form to rise to the surface is the Floating Lag Time .
-
The duration for which the dosage form remains buoyant is the Total Floating Time .
-
After a predetermined time (e.g., 12 hours), collect the floating and settled particles separately, dry them, and weigh them to calculate the percentage of buoyancy.
In Vitro Drug Release Study
Protocol:
-
Place a quantity of microspheres or a single tablet equivalent to a specific dose of this compound in a USP dissolution apparatus (Type II - paddle).
-
Use 900 mL of 0.1 N HCl as the dissolution medium, maintained at 37 ± 0.5°C.[2]
-
Set the paddle rotation speed to a specified rpm (e.g., 50 or 100 rpm).[2]
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.
-
Filter the samples and analyze the drug concentration using a suitable analytical method (UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Logical Relationships of Delivery Systems
The choice of a drug delivery system for this compound depends on the desired therapeutic outcome. The following diagram illustrates the logical relationships between the delivery system types and their primary advantages.
References
- 1. Formulation and evaluation of mucoadhesive microspheres of this compound | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]
- 2. impactfactor.org [impactfactor.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols: Roxatidine Acetate Hydrochloride in Atopic Dermatitis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential therapeutic effects of roxatidine (B1205453) acetate (B1210297) hydrochloride (RXA) in the context of atopic dermatitis (AD). The information is based on preclinical studies involving in vivo, in vitro, and ex vivo models, detailing the underlying molecular mechanisms and providing protocols for replication and further investigation.
Roxatidine acetate hydrochloride, a histamine (B1213489) H2 receptor antagonist traditionally used for treating gastric ulcers, has demonstrated significant anti-inflammatory and skin barrier-protective effects in models of atopic dermatitis.[1][2] Upon oral administration, RXA is rapidly converted to its active metabolite, roxatidine.[1][2][3] Research suggests that RXA's therapeutic potential in AD extends beyond its histamine receptor antagonism, involving the modulation of key inflammatory pathways and restoration of skin barrier function.[1][2]
Mechanism of Action in Atopic Dermatitis
In the context of atopic dermatitis, this compound has been shown to exert its effects through several mechanisms:
-
Reduction of Pro-inflammatory Mediators : RXA significantly decreases the levels of immunoglobulin E (IgE), histamine, and pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in AD skin lesions.[1][2]
-
Suppression of the NF-κB Pathway : The anti-inflammatory effects of RXA are associated with the suppression of the nuclear factor kappa B (NF-κB) signaling cascade, a pivotal mediator of inflammatory diseases.[1][2] RXA has been observed to inhibit the translocation of the NF-κB p65 subunit.[1][2]
-
Restoration of Skin Barrier Function : RXA aids in the recovery of the skin barrier by upregulating the expression of filaggrin (FLG), a key protein for skin hydration and integrity.[1][2] This is potentially mediated through the upregulation of the aryl hydrocarbon receptor (AhR) and sirtuin 1 (SIRT1), which are part of a signaling axis (AhR-OVOL1-FLG) that promotes filaggrin expression.[1][2]
-
Inhibition of Adhesion Molecules : The compound effectively inhibits the expression of adhesion molecules on keratinocytes, which are involved in the inflammatory cell infiltration seen in AD.[1][2]
The following diagram illustrates the proposed signaling pathway for the therapeutic action of this compound in Atopic Dermatitis.
Quantitative Data Summary
The efficacy of this compound has been quantified in various preclinical models. The tables below summarize the key findings.
Table 1: In Vivo Efficacy in Dfb-Induced Atopic Dermatitis Mouse Model
| Parameter | Control | Dfb-Induced AD | Dfb + RXA (10 mg/kg) | Dfb + Dexamethasone |
| Dermatitis Score | Low | Significantly Increased | Noticeably Reduced | Noticeably Reduced |
| Serum IgE (ng/mL) | Baseline | Significantly Increased | Significantly Decreased | Not Reported |
| Skin Histamine (ng/g) | Baseline | Significantly Increased | Significantly Decreased | Not Reported |
| Skin IL-6 (pg/g) | Baseline | Significantly Increased | Significantly Suppressed | Not Reported |
| Filaggrin Expression | Normal | Decreased | Recovered | Not Reported |
| AHR Expression | Normal | Decreased | Significantly Upregulated | Not Reported |
| SIRT1 Expression | Normal | Decreased | Significantly Upregulated | Not Reported |
Table 2: In Vitro Effects on TNF-α/IFN-γ-Stimulated HaCaT Keratinocytes
| Parameter | Control | TNF-α/IFN-γ Stimulated | TNF-α/IFN-γ + RXA |
| NF-κB p65 Translocation | Basal | Increased | Inhibited |
| Filaggrin Expression | Normal | Decreased | Recovered |
| Adhesion Molecule Expression | Basal | Increased | Inhibited |
Table 3: Ex Vivo Effects on AD-like Human Skin Equivalent (HSE) Model
| Parameter | Control | AD Cocktail-Induced | AD Cocktail + RXA |
| Epidermal Thickness | Normal | Increased | Significantly Reduced |
| Dermal Thickness | Normal | Increased | Significantly Reduced |
| Filaggrin Expression | Normal | Decreased | Recovered |
| Involucrin Expression | Normal | Decreased | Recovered |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research of this compound for atopic dermatitis.
Protocol 1: In Vivo Atopic Dermatitis Mouse Model
This protocol describes the induction of atopic dermatitis in NC/Nga mice and subsequent treatment with this compound.
1. Animals:
-
Male NC/Nga mice, 6 weeks old.
-
House in a specific pathogen-free environment.
-
Provide standard laboratory chow and water ad libitum.
-
Acclimatize for at least 1 week before the experiment.
2. AD Induction:
-
Anesthetize mice.
-
Apply a 2x2 cm patch of gauze saturated with 200 µL of 4% sodium dodecyl sulfate (B86663) (SDS) to the dorsal skin for 3 hours to disrupt the skin barrier.
-
After removing the gauze, apply 100 mg of Dermatophagoides farinae body (Dfb) extract ointment to the same area.
-
Repeat the Dfb ointment application three times a week for three weeks.
3. Treatment:
-
After three weeks of AD induction, divide the mice into groups (e.g., Control, AD, AD + RXA, AD + Dexamethasone).
-
Administer this compound (e.g., 10 mg/kg) orally once daily.
-
Administer the vehicle (e.g., saline) to the Control and AD groups.
-
Administer a positive control, such as dexamethasone, to another group.
-
Continue treatment for a specified period (e.g., 2 weeks).
4. Evaluation:
-
Dermatitis Score: Clinically score the severity of skin lesions (e.g., erythema, edema, excoriation, dryness) weekly.
-
Histological Analysis: At the end of the study, sacrifice the mice and collect dorsal skin tissue. Fix in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal and dermal thickness and inflammatory cell infiltration.
-
Immunohistochemistry: Use skin sections to analyze the expression of proteins like filaggrin.
-
Biochemical Analysis: Collect blood serum to measure IgE levels using ELISA. Homogenize skin tissue to measure levels of histamine and cytokines (e.g., IL-6) using ELISA.
-
Western Blot: Analyze protein expression (e.g., AHR, SIRT1) in skin tissue lysates.
The following diagram provides a workflow for the in vivo experimental protocol.
Protocol 2: In Vitro Human Keratinocyte (HaCaT) Model
This protocol details the stimulation of HaCaT cells to mimic an inflammatory environment and treatment with this compound.
1. Cell Culture:
-
Culture human keratinocyte (HaCaT) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Stimulation and Treatment:
-
Seed HaCaT cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with a combination of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL each) to induce an inflammatory response.
-
Incubate for a designated period (e.g., 24 hours).
3. Evaluation:
-
Western Blot: Lyse the cells and perform Western blot analysis to determine the expression levels of proteins such as filaggrin, adhesion molecules, and components of the NF-κB pathway (e.g., p-p65, p65, IκBα).
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining for the NF-κB p65 subunit to visualize its nuclear translocation.
-
RT-qPCR: Extract RNA and perform reverse transcription-quantitative polymerase chain reaction to analyze the mRNA expression of relevant genes.
Protocol 3: Ex Vivo Human Skin Equivalent (HSE) Model
This protocol describes the use of a 3D human skin model to study the effects of this compound.
1. Model Preparation:
-
Use a commercially available or in-house developed human skin equivalent model consisting of a stratified epidermis on a dermal matrix.
-
Culture the HSEs at the air-liquid interface according to the manufacturer's instructions.
2. AD-like Induction and Treatment:
-
Induce an AD-like phenotype by treating the HSEs with an "AD cocktail" of pro-inflammatory cytokines (e.g., IL-4, IL-13, TNF-α, IFN-γ).
-
Concurrently treat the HSEs with this compound by adding it to the culture medium.
-
Maintain the cultures for a specified duration.
3. Evaluation:
-
Histological Analysis: Fix, section, and H&E stain the HSEs to assess epidermal and dermal thickness.
-
Immunohistochemistry/Immunofluorescence: Stain sections of the HSEs to evaluate the expression and localization of skin barrier proteins like filaggrin and involucrin.
These protocols provide a foundation for investigating the therapeutic potential of this compound in atopic dermatitis. Researchers can adapt these methods to explore further mechanistic details and to evaluate the efficacy of different formulations and delivery systems.
References
- 1. New Potential of this compound on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New Potential of this compound on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for Roxatidine Acetate Hydrochloride in Human Keratinocyte Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of roxatidine (B1205453) acetate (B1210297) hydrochloride (RXA) in studies involving human keratinocytes, particularly focusing on its anti-inflammatory and skin barrier-enhancing effects. The detailed protocols and data presented are derived from studies on the HaCaT human keratinocyte cell line.
Application Notes
Roxatidine acetate hydrochloride, a histamine (B1213489) H2-receptor antagonist, has demonstrated significant potential in dermatological research, particularly in models of atopic dermatitis. In human keratinocytes, RXA has been shown to counteract the inflammatory effects induced by cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[1][2]
The primary applications of this compound in keratinocyte research include:
-
Inhibition of Inflammatory Signaling: RXA effectively suppresses the activation of the NF-κB signaling pathway, a key regulator of inflammation. It achieves this by inhibiting the nuclear translocation of the p65 subunit.[1]
-
Restoration of Skin Barrier Function: RXA treatment has been observed to recover the expression of crucial skin barrier proteins, notably filaggrin.[1][2] This is particularly relevant for conditions like atopic dermatitis, which are characterized by a compromised skin barrier.
-
Modulation of the AhR-SIRT1 Axis: this compound upregulates the expression of Aryl hydrocarbon Receptor (AhR) and Sirtuin 1 (SIRT1), which are involved in the regulation of skin barrier proteins.[1][2]
-
Reduction of Adhesion Molecule Expression: The compound has been shown to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) in keratinocytes stimulated with pro-inflammatory cytokines.[1][2]
Quantitative Data Summary
The effects of this compound on protein expression in TNF-α/IFN-γ-stimulated HaCaT keratinocytes are summarized below. The data indicate a dose-dependent effect of RXA in counteracting the inflammatory and barrier-disrupting effects of the cytokine stimulation.
Table 1: Effect of this compound on Key Protein Markers in TNF-α/IFN-γ-Stimulated HaCaT Keratinocytes
| Target Protein | Treatment Group | Relative Expression Level (Compared to Control) | Effect of this compound |
| Filaggrin | Control | Baseline | - |
| TNF-α/IFN-γ | Decreased | - | |
| TNF-α/IFN-γ + RXA (10, 20, 40 µM) | Increased (dose-dependently) | Restoration of expression | |
| AhR | Control | Baseline | - |
| TNF-α/IFN-γ | Decreased | - | |
| TNF-α/IFN-γ + RXA (10, 20, 40 µM) | Increased (dose-dependently) | Upregulation of expression | |
| SIRT1 | Control | Baseline | - |
| TNF-α/IFN-γ | Decreased | - | |
| TNF-α/IFN-γ + RXA (10, 20, 40 µM) | Increased (dose-dependently) | Upregulation of expression | |
| VCAM-1 | Control | Baseline | - |
| TNF-α/IFN-γ | Increased | - | |
| TNF-α/IFN-γ + RXA (10, 20, 40 µM) | Decreased (dose-dependently) | Inhibition of expression | |
| NF-κB p65 (Nuclear) | Control | Low | - |
| TNF-α/IFN-γ | High | - | |
| TNF-α/IFN-γ + RXA (10, 20, 40 µM) | Decreased (dose-dependently) | Inhibition of nuclear translocation |
Experimental Protocols
Protocol 1: HaCaT Keratinocyte Cell Culture and Treatment
This protocol outlines the procedure for culturing and treating HaCaT cells to investigate the effects of this compound.
Materials:
-
HaCaT human keratinocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (RXA)
-
Human TNF-α and IFN-γ
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed HaCaT keratinocytes in 6-well plates at a density of 1 x 10^5 cells per well.
-
Starvation: After 24 hours, starve the cells by replacing the growth medium with DMEM containing 0.1% FBS for another 24 hours.
-
Pre-treatment with RXA: Prepare stock solutions of RXA in DMSO. Dilute the stock solution in the starvation medium to final concentrations of 10, 20, and 40 µM. Add the RXA-containing medium to the cells and incubate for 1 hour at 37°C in a humidified atmosphere with 5% CO2. A vehicle control with DMSO should be included.
-
Cytokine Stimulation: Prepare a solution of TNF-α and IFN-γ in the starvation medium, each at a final concentration of 10 ng/ml. Add this solution to the wells (except for the unstimulated control) and incubate for the desired time (e.g., 24 hours for protein expression analysis).
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and proceed with protein extraction for Western blot analysis or cell fixation for immunofluorescence.
Protocol 2: Western Blot Analysis
This protocol describes the detection of target protein expression levels in HaCaT cells.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Filaggrin, anti-AhR, anti-SIRT1, anti-VCAM-1, anti-NF-κB p65, anti-β-actin, anti-PARP, anti-α-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay. For nuclear and cytosolic fractions, use a nuclear extraction kit according to the manufacturer's instructions.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, PARP for nuclear fractions, α-tubulin for cytosolic fractions).
Protocol 3: Immunofluorescence for NF-κB p65 Nuclear Translocation
This protocol allows for the visualization of NF-κB p65 translocation from the cytoplasm to the nucleus.
Materials:
-
Chamber slides
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Grow and treat HaCaT cells on chamber slides as described in Protocol 1.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-NF-κB p65 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS, mount the slides, and visualize using a fluorescence microscope.
Visualizations
Caption: Signaling pathway of this compound in keratinocytes.
Caption: Experimental workflow for studying RXA effects on HaCaT cells.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Roxatidine Acetate Hydrochloride Dosage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with roxatidine (B1205453) acetate (B1210297) hydrochloride. The information is presented in a direct question-and-answer format to address specific issues encountered during experimentation.
Section 1: General Information & Mechanism of Action
Q1: What is roxatidine acetate hydrochloride and what is its primary mechanism of action?
This compound is a prodrug that, upon oral absorption, is rapidly converted by esterases into its active metabolite, roxatidine.[1][2][3] Roxatidine is a potent and competitive histamine (B1213489) H2-receptor antagonist.[4][5][6] Its primary mechanism involves blocking the H2 receptors on the basolateral membrane of gastric parietal cells.[7] This action inhibits histamine-stimulated gastric acid secretion by reducing intracellular cyclic AMP (cAMP) concentrations.[1][2]
Beyond its effects on gastric acid, roxatidine has demonstrated anti-inflammatory properties.[8] It can suppress inflammatory responses by inhibiting the activation of NF-κB and p38 MAPK signaling pathways.[9]
Q2: What are the key signaling pathways affected by roxatidine?
Roxatidine primarily interferes with two well-documented signaling pathways: the gastric acid secretion pathway in parietal cells and inflammatory signaling cascades in various cell types.
References
- 1. New Potential of this compound on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New Potential of this compound on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]
- 3. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
roxatidine acetate hydrochloride potential off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of roxatidine (B1205453) acetate (B1210297) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of roxatidine acetate hydrochloride?
This compound is a competitive histamine (B1213489) H2-receptor antagonist.[1][2][3][4] Upon oral administration, it is rapidly converted to its active metabolite, roxatidine.[1] Roxatidine competitively inhibits the binding of histamine to H2 receptors on gastric parietal cells, which reduces intracellular cyclic AMP (cAMP) concentrations and subsequently decreases gastric acid secretion.[1]
Q2: Are there any known or potential off-target effects of this compound?
Yes, emerging research suggests that roxatidine possesses off-target effects, primarily related to its anti-inflammatory and immunomodulatory properties. These effects appear to be independent of its histamine H2-receptor antagonism. The most well-documented off-target activities involve the inhibition of the NF-κB and p38 MAPK signaling pathways, as well as the upregulation of the Aryl Hydrocarbon Receptor (AhR) and Sirtuin 1 (SIRT1).[1][2][3][5]
Q3: What is the evidence for roxatidine's effect on the NF-κB signaling pathway?
Several studies have demonstrated that roxatidine can suppress the activation of the NF-κB signaling pathway.[1][2][3][5] In cell-based assays, roxatidine has been shown to inhibit the translocation of the NF-κB p65 subunit to the nucleus, a key step in NF-κB activation.[1][5] This inhibitory effect has been observed in various cell types, including macrophages and keratinocytes.[1][3] Mechanistically, roxatidine has been shown to inhibit IKK phosphorylation and subsequent IκBα degradation.[1]
Q4: How does roxatidine affect the p38 MAPK pathway?
Roxatidine has been reported to attenuate the phosphorylation of key components of the p38 MAPK pathway, such as MKK3/6 and MK2.[2] This inhibition of the p38 MAPK pathway contributes to its anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Q5: What is the role of the Aryl Hydrocarbon Receptor (AhR) and Sirtuin 1 (SIRT1) in roxatidine's off-target effects?
Studies have shown that roxatidine treatment can lead to the upregulation of both AhR and SIRT1 expression.[1][5] The activation of the AhR-SIRT1 axis is associated with the regulation of skin barrier function and inflammatory responses.[1][5] It is proposed that the anti-inflammatory effects of roxatidine may be, in part, mediated through the activation of this pathway.[1]
Troubleshooting Guides for In Vitro Experiments
Issue: Unexpected anti-inflammatory or immunomodulatory effects observed in cell culture when using roxatidine as a control.
-
Possible Cause: You may be observing the known off-target effects of roxatidine on the NF-κB and p38 MAPK signaling pathways.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Ensure your experimental system expresses the histamine H2 receptor and that roxatidine is effectively antagonizing its activity at the concentrations used.
-
Investigate Off-Target Pathways: Perform Western blot analysis to assess the phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and p38 MAPK (e.g., p38, MKK3/6) pathways.
-
Use Alternative Controls: Consider using a different H2-receptor antagonist with a different chemical structure as an additional control to differentiate between on-target and potential off-target effects.
-
Issue: Difficulty replicating the reported inhibitory effects of roxatidine on NF-κB activation.
-
Possible Cause: Experimental conditions such as cell type, stimulus used to induce NF-κB activation, and the concentration of roxatidine may not be optimal.
-
Troubleshooting Steps:
-
Cell Line Selection: The inhibitory effect of roxatidine on NF-κB has been demonstrated in cell lines such as human mast cells (HMC-1), RAW 264.7 macrophages, and HaCaT keratinocytes.[1][2][3] Ensure you are using a responsive cell line.
-
Stimulus: Effective stimuli for inducing NF-κB activation in these studies include phorbol (B1677699) 12-myristate 13-acetate and calcium ionophore (PMACI), lipopolysaccharide (LPS), or a combination of TNF-α and IFN-γ.[1][2][3][5]
-
Concentration and Pre-incubation: Researchers have used roxatidine at concentrations in the micromolar range (e.g., 25 µM).[6] A pre-incubation period of at least 30 minutes to 1 hour before applying the stimulus is also common practice.[5]
-
Quantitative Data on Off-Target Effects
| Target Pathway | Observed Effect | Quantitative Data (IC50/Kd) | Cell Types Studied |
| NF-κB Signaling | Inhibition of p65 nuclear translocation, Inhibition of IκBα degradation | Not Available | HMC-1, RAW 264.7, HaCaT |
| p38 MAPK Signaling | Inhibition of MKK3/6 and MK2 phosphorylation | Not Available | HMC-1, RAW 264.7 |
| Aryl Hydrocarbon Receptor (AhR) | Upregulation of expression | Not Available | HaCaT |
| Sirtuin 1 (SIRT1) | Upregulation of expression | Not Available | HaCaT |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of NF-κB and p38 MAPK Pathway Inhibition
This protocol outlines the general steps to assess the effect of roxatidine on the NF-κB and p38 MAPK signaling pathways.
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., RAW 264.7 macrophages) in 6-well plates and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., LPS at 1 µg/mL) for a predetermined time (e.g., 30 minutes for phosphorylation events).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, and MKK3/6 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Signaling Pathway Diagrams
References
- 1. New Potential of this compound on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roxatidine inhibits fibrosis by inhibiting NF‑κB and MAPK signaling in macrophages sensing breast implant surface materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and biologic characteristics of roxatidine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Roxatidine Acetate Hydrochloride Impurity Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the impurity profiling and analysis of roxatidine (B1205453) acetate (B1210297) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with roxatidine acetate hydrochloride?
A1: Impurities in this compound can originate from the manufacturing process or degradation. Common process-related and degradation species include deacetylated roxatidine, oxidative N-oxide derivatives, minor alkylated or hydrolyzed byproducts, and isomeric impurities[1]. One specific, non-pharmacopeial impurity has been identified as N-[3-[3-[(Piperidin-1-yl)methyl]phenoxy]propan- 1-yl]phthalimide Hydrochloride[2].
Q2: What are the typical degradation pathways for this compound?
A2: Forced degradation studies indicate that this compound is relatively stable under acidic (0.1 M HCl) and alkaline conditions. However, it is susceptible to oxidative stress. Exposure to hydrogen peroxide (H2O2) results in the formation of a new degradation product, suggesting that oxidation is a primary degradation pathway[3].
Q3: What are the accepted regulatory limits for impurities in this compound?
A3: The control limits for impurities are guided by pharmacopeial standards and ICH (International Council for Harmonisation) principles[1]. While specific limits may vary based on the monograph or regulatory filing, typical specifications are summarized in the table below[1][4].
Data Presentation: Impurity Specification Limits
| Impurity Type | Typical Limit (% w/w) |
| Any Single Unidentified Impurity | ≤ 0.2% |
| Any Specified/Known Related Compound | ≤ 0.5% |
| Total Impurities | ≤ 2.0% |
| These limits are based on general ICH guidelines and may vary by specific product monograph[1]. |
Troubleshooting Guide
Q1: I am observing an unexpected peak in my HPLC chromatogram during impurity analysis. How can I identify it?
A1: Identifying an unknown peak requires a systematic approach. First, verify that the peak is not a system artifact (e.g., from the mobile phase or sample diluent). If the peak is genuine, it could be a process-related impurity, a degradation product, or an intermediate. The following workflow can guide the identification process. Techniques like High-Resolution Mass Spectrometry (LC-MS) are crucial for obtaining molecular weight and structural details of unknown impurities[5].
Q2: My HPLC analysis shows poor peak shape (e.g., tailing or fronting). What are the possible causes and solutions?
A2: Poor peak shape can compromise the accuracy and precision of impurity quantification. Common causes include:
-
Column Overload: The sample concentration is too high. Try diluting the sample.
-
Secondary Interactions: Silanol groups on the silica (B1680970) packing can interact with basic analytes like roxatidine. Ensure the mobile phase pH is appropriate (typically 2-3 units away from the analyte's pKa) and consider using a base-deactivated column.
-
Column Degradation: The column may be nearing the end of its life. Try flushing or replacing the column.
-
Inappropriate Mobile Phase: The sample diluent may be too strong compared to the mobile phase, causing peak distortion. Ideally, dissolve the sample in the initial mobile phase.
-
Co-elution: An impurity may be co-eluting with the main peak. Adjusting the mobile phase composition, gradient, or temperature may be necessary to improve resolution.
Q3: I am getting inconsistent results for total impurities across different runs. What should I check?
A3: Inconsistent total impurity results can stem from several factors:
-
Sample Preparation: Ensure the sample preparation process is consistent and accurate. Check for complete dissolution of the sample and stability in the chosen diluent. Aqueous solutions of this compound should ideally be used fresh[6].
-
Integration Parameters: Verify that the peak integration parameters are set correctly and consistently. The disregard limit or reporting threshold should be applied uniformly to exclude noise peaks without excluding actual low-level impurities[4].
-
System Suitability: Check the system suitability test (SST) results (e.g., resolution, tailing factor, and repeatability). Failure to meet SST criteria indicates that the chromatographic system is not performing adequately.
-
Sample Degradation: The sample may be degrading in the autosampler over the course of the analytical run. Consider using a cooled autosampler. As roxatidine is unstable to oxidative stress, ensure the diluent is free of peroxides[3].
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol is a general method adapted from literature for the analysis of roxatidine and can be used as a starting point for impurity profiling[7][8]. Method validation according to ICH guidelines is essential for its intended use[9].
-
Chromatographic System:
-
Column: Nova-Pak® C8, 150 mm × 3.9 mm, 4 µm particle size[7] (or equivalent C18 column).
-
Mobile Phase: A mixture of 20 mM Potassium Phosphate buffer (KH2PO4), adjusted to pH 7.0, and acetonitrile (B52724) (ACN) in a 5:1 v/v ratio[7].
-
Flow Rate: 0.8 mL/min[7].
-
Injection Volume: 50 µL[7].
-
Column Temperature: 40°C[7].
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase or diluent) to ensure the absence of interfering peaks.
-
Inject the prepared sample solution.
-
Run the chromatogram for a sufficient time to allow for the elution of all potential impurities (e.g., 15-30 minutes).
-
Identify and quantify impurities based on their relative retention times and peak areas, using an appropriate standard if available.
-
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. bepls.com [bepls.com]
- 4. uspnf.com [uspnf.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. ijcrt.org [ijcrt.org]
Technical Support Center: Overcoming Roxatidine Acetate Hydrochloride Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential resistance to roxatidine (B1205453) acetate (B1210297) hydrochloride in cell lines. The information is based on established principles of drug resistance in cancer biology and the known signaling pathways affected by roxatidine.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to roxatidine acetate hydrochloride, is now showing reduced responsiveness. What are the potential mechanisms of resistance?
A1: Acquired resistance to therapeutic compounds like roxatidine, a histamine (B1213489) H2-receptor antagonist, can arise from various molecular changes within the cancer cells. While specific resistance mechanisms to roxatidine are not yet extensively documented, plausible causes, based on general principles of drug resistance, include:
-
Alterations in Drug Target: Mutations or changes in the expression levels of the histamine H2 receptor could prevent effective binding of roxatidine.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating alternative survival pathways. Since roxatidine has been shown to suppress NF-κB and p38 MAPK signaling, cells might activate other pro-survival pathways to overcome this blockade.[1][2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump roxatidine out of the cell, reducing its intracellular concentration and efficacy.
-
Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance.[3][4]
Q2: How can I experimentally confirm that my cell line has developed resistance to roxatidine?
A2: To confirm resistance, you should perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) values of roxatidine in your suspected resistant cell line and the original, sensitive (parental) cell line. A significant increase in the IC50 value for the resistant line is a clear indicator of acquired resistance.
Troubleshooting Guide
Issue: Decreased Apoptosis or Growth Inhibition in Roxatidine-Treated Cells
If you observe a decrease in the expected anti-proliferative or pro-apoptotic effects of roxatidine, consider the following troubleshooting steps:
1. Confirm Drug Integrity and Experimental Setup:
-
Drug Quality: Ensure the this compound is not degraded. Use a fresh stock and protect it from light and improper storage conditions.
-
Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Consistent Dosing: Confirm the accuracy of your drug concentrations and treatment durations.
2. Investigate Target Engagement:
-
Receptor Expression: Use Western blotting or qPCR to compare the expression levels of the histamine H2 receptor in your sensitive and resistant cell lines. A downregulation in the resistant line could explain the lack of response.
3. Analyze Signaling Pathway Adaptations:
-
Bypass Pathways: Since roxatidine is known to inhibit the NF-κB and p38 MAPK pathways, investigate the activation status of alternative survival pathways such as PI3K/Akt or MEK/ERK in your resistant cells.[1][2] Increased phosphorylation of key proteins in these pathways (e.g., Akt, ERK) in the presence of roxatidine would suggest a bypass mechanism.
4. Assess for Increased Drug Efflux:
-
Efflux Pump Inhibitors: Co-treat your resistant cells with roxatidine and a known ABC transporter inhibitor (e.g., verapamil (B1683045) for P-glycoprotein). If sensitivity to roxatidine is restored, it suggests that increased drug efflux is a likely resistance mechanism.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Parental (sensitive) and suspected resistant cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the overnight medium from the cells and add the medium containing the various concentrations of roxatidine. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubate the plates for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viable cells for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is used to assess the activation status of key signaling proteins.
Materials:
-
Parental and resistant cell lysates (treated with and without roxatidine)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Gastric Cancer Cell Line A | 15 | 120 | 8.0 |
| Colon Cancer Cell Line B | 25 | 250 | 10.0 |
Table 2: Summary of Potential Experimental Findings in Resistant vs. Parental Cells
| Parameter | Expected Finding in Resistant Cells | Suggested Mechanism |
| Histamine H2 Receptor Expression | Decreased mRNA and protein levels | Target Alteration |
| p-p65 / total p65 ratio | No change or increase with roxatidine | Bypass Pathway Activation |
| p-Akt / total Akt ratio | Increased with roxatidine | Bypass Pathway Activation |
| Roxatidine IC50 with Verapamil | Decreased compared to roxatidine alone | Increased Drug Efflux |
Visualizations
Caption: Workflow for investigating roxatidine resistance.
Caption: Plausible roxatidine resistance pathways.
References
Technical Support Center: Roxatidine Acetate Hydrochloride Degradation Pathway Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with roxatidine (B1205453) acetate (B1210297) hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for roxatidine acetate hydrochloride under hydrolytic conditions?
This compound is a prodrug that is readily converted to its active metabolite, roxatidine, through deacetylation. This hydrolysis of the ester linkage is the most probable degradation pathway under acidic, alkaline, and neutral conditions. The primary degradation product is therefore roxatidine.
Q2: What degradation products can be expected under oxidative stress?
Forced degradation studies have shown that roxatidine acetate is susceptible to oxidative stress. One observed degradation product is formed upon exposure to hydrogen peroxide. A likely product of oxidation is the formation of an N-oxide on the piperidine (B6355638) ring, resulting in Roxatidine N-Oxide.
Q3: Is this compound sensitive to light?
Photochemical stability studies have been conducted by exposing solutions of roxatidine acetate to direct sunlight. While one study indicated stability under these conditions, it is crucial to perform photostability studies as per ICH guidelines to confirm this for your specific formulation and conditions.
Troubleshooting Guides
Problem 1: No degradation is observed under acidic or alkaline stress conditions.
-
Possible Cause 1: Inadequate stress conditions. The ester and amide bonds in roxatidine acetate are susceptible to hydrolysis, and a lack of degradation may indicate that the stress conditions (concentration of acid/base, temperature, duration) were not sufficiently stringent.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: If you initially used 0.1 M HCl or 0.1 M NaOH, consider increasing the concentration to 1 M or higher.
-
Increase Temperature: Elevate the temperature of the reaction. Refluxing at 70-80°C is a common practice.
-
Extend Duration: Increase the exposure time to the stressor.
-
Reference: Forced degradation studies are intended to produce a target degradation of 5-20%.
-
Problem 2: An unknown peak is observed in the chromatogram of an oxidative stress sample.
-
Possible Cause: Formation of an oxidative degradation product. As mentioned in the FAQs, roxatidine acetate can degrade under oxidative conditions.
-
Troubleshooting Steps:
-
Peak Identification: The unknown peak observed in one study had a retention time of approximately 2.5 minutes under the specified HPLC conditions[1]. Your retention time may vary based on your specific method.
-
Structure Elucidation: To identify the structure of the unknown peak, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. This will help in determining the molecular weight and fragmentation pattern of the degradant. A potential structure is Roxatidine N-Oxide.
-
Reference: The use of LC/MS is a powerful tool for the elucidation of degradation pathways[2].
-
Problem 3: Poor peak shape or resolution in the HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase pH. The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like roxatidine acetate.
-
Troubleshooting Steps:
-
Adjust pH: The pKa of roxatidine acetate should be considered when selecting the mobile phase pH to ensure good peak symmetry. A buffer is recommended to maintain a stable pH.
-
-
Possible Cause 2: Column degradation. The stationary phase of the HPLC column can degrade over time, especially when using aggressive mobile phases or operating at high temperatures.
-
Troubleshooting Steps:
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained compounds and particulates.
-
Column Washing: Regularly flush the column with a strong solvent to remove contaminants.
-
Replace Column: If peak shape does not improve, the column may need to be replaced.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Roxatidine Acetate
| Stress Condition | Reagent/Method | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 70-80°C (Reflux) | 2 hours |
| Alkaline Hydrolysis | 0.1 M NaOH | 70-80°C (Reflux) | 2 hours |
| Oxidative | 10% H₂O₂ | 70-80°C (Reflux) | 2 hours |
| Neutral Hydrolysis | HPLC Grade Water | 70-80°C (Reflux) | 2 hours |
| Photodegradation | Direct Sunlight | Ambient | 1 hour |
Data sourced from a preformulation study. Note: This study reported no degradation under acid, alkaline, and neutral conditions, which may not be representative of all experimental setups.
Experimental Protocols
1. Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent (e.g., mobile phase).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Reflux the mixture at 70-80°C for 2 hours. Cool, neutralize, and dilute to a final concentration of 50 µg/mL with the mobile phase before injection into the HPLC system[1].
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Reflux the mixture at 70-80°C for 2 hours. Cool, neutralize, and dilute to a final concentration of 50 µg/mL with the mobile phase before injection[1].
-
Oxidative Degradation: Mix equal volumes of the stock solution and 10% H₂O₂. Reflux the mixture at 70-80°C for 2 hours. Cool and dilute to a final concentration of 50 µg/mL with the mobile phase before injection[1].
-
Neutral Hydrolysis: Mix equal volumes of the stock solution and HPLC grade water. Reflux the mixture at 70-80°C for 2 hours. Cool and dilute to a final concentration of 50 µg/mL with the mobile phase before injection[1].
-
Photodegradation: Expose a solution of roxatidine acetate (e.g., 50 µg/mL) to direct sunlight for 1 hour before injection[1].
2. Stability-Indicating HPLC Method
-
Column: Thermo Scientific BDS C18 (250 mm x 4.6 mm, 5 µm particle size)[1].
-
Mobile Phase: 1 M Ammonium Acetate Buffer (pH 7.5) : Methanol (76:24 v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Detection: UV at 254 nm[1].
-
Injection Volume: 20 µL[1].
-
Column Temperature: Ambient[1].
-
Retention Time of Roxatidine Acetate: Approximately 12.92 minutes[1].
Visualizations
Caption: Hydrolytic Degradation Pathway of Roxatidine Acetate.
Caption: Oxidative Degradation Pathway of Roxatidine Acetate.
Caption: Experimental Workflow for Forced Degradation Analysis.
References
Roxatidine Acetate Hydrochloride HPLC Assays: A Technical Support Center
Welcome to the technical support center for Roxatidine (B1205453) Acetate (B1210297) Hydrochloride HPLC assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC parameters for the analysis of roxatidine acetate hydrochloride?
A1: Several validated HPLC methods have been published. The optimal parameters can vary depending on the specific column and instrument used. However, a common starting point is a reverse-phase C18 column with a mobile phase consisting of a buffer and an organic modifier.
Q2: I am observing unexpected peaks in my chromatogram. What could be the cause?
A2: Unexpected peaks can arise from several sources. These may include impurities in the sample or standard, degradation products, or contaminants from the solvent or HPLC system. Forced degradation studies have shown that roxatidine acetate is unstable under oxidative stress, which can lead to the formation of new peaks.[1] Ensure the purity of your reference standard and solvents, and consider performing a forced degradation study to identify potential degradation products.
Q3: My peak shape is poor (e.g., tailing or fronting). How can I improve it?
A3: Poor peak shape is a common issue in HPLC. Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, column degradation, or contamination.[2] Ensure that the mobile phase pH is appropriate for the analyte. For roxatidine, a mobile phase with a pH around 7.0 has been used successfully.[3][4][5][6] Peak fronting may be a result of column overload or an injection solvent that is too strong.[2] Consider reducing the sample concentration or using a weaker injection solvent.
Q4: The retention time of my analyte is shifting. What should I do?
A4: Retention time shifts can be caused by changes in mobile phase composition, flow rate, or column temperature. Ensure that your mobile phase is prepared accurately and consistently. Fluctuations in temperature can also affect retention times; using a column oven is recommended for stable results.[7]
Q5: How can I confirm the identity of my roxatidine acetate peak?
A5: The most definitive way to confirm the identity of a peak is by using a mass spectrometer (LC-MS).[8] Alternatively, you can spike your sample with a known standard of roxatidine acetate and observe if the peak area increases. Comparing the retention time with a pure reference standard under identical conditions is also a common practice.
Troubleshooting Guides
Issue 1: No Peaks or Very Small Peaks
-
Potential Cause: Injection issue, detector malfunction, or incorrect sample preparation.
-
Troubleshooting Steps:
Issue 2: Baseline Noise or Drift
-
Potential Cause: Air bubbles in the system, contaminated mobile phase, or detector issues.
-
Troubleshooting Steps:
-
Degas the mobile phase thoroughly.
-
Flush the system with a strong solvent like methanol (B129727) or isopropanol (B130326) to remove contaminants.
-
Check for leaks in the system.
-
Issue 3: Split Peaks
-
Potential Cause: Clogged frit, column void, or sample solvent incompatibility.[2]
-
Troubleshooting Steps:
-
Reverse flush the column (if recommended by the manufacturer).
-
If a guard column is used, replace it.
-
Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.
-
Experimental Protocols
HPLC Method for Roxatidine in Human Plasma
This method was developed for the determination of roxatidine, the active metabolite of roxatidine acetate, in human plasma.[3][4][5][6]
-
Column: C18 column
-
Mobile Phase: 20 mM KH2PO4 (pH 7.0) and acetonitrile (B52724) (5:1, v/v)[3][4][5][6]
-
Flow Rate: 0.8 mL/min[6]
-
Detection: UV at 298 nm[6]
-
Injection Volume: 50 µL[6]
HPLC Method for Roxatidine Acetate Bulk Drug
This method is suitable for the analysis of roxatidine acetate in bulk drug form.[1]
-
Column: Thermo Scientific BDS C18 (4.6 µm, 250 mm)[1]
-
Mobile Phase: 1 M ammonium (B1175870) acetate buffer (pH 7.5) and methanol (76:24 v/v)[1]
-
Flow Rate: 1 mL/min[1]
-
Detection: UV at 254 nm[1]
-
Injection Volume: 20 µL[1]
Quantitative Data Summary
| Parameter | Method 1: Roxatidine in Plasma[3][4][5][6] | Method 2: Roxatidine Acetate Bulk[1] | Method 3: Stability-Indicating[8] |
| Analyte | Roxatidine | Roxatidine Acetate | Roxatidine Acetate |
| Column | C18 | Thermo Scientific BDS C18 | C18 |
| Mobile Phase | 20 mM KH2PO4 (pH 7.0) : Acetonitrile (5:1) | 1 M Ammonium Acetate (pH 7.5) : Methanol (76:24) | Methanol : Acetonitrile : Phosphate Buffer pH 3 (50:40:10) |
| Flow Rate | 0.8 mL/min | 1 mL/min | 1 mL/min |
| Detection (UV) | 298 nm | 254 nm | 230 nm |
| Linearity Range | 5 - 1000 ng/mL | 20 - 100 µg/mL | 0.5 - 200 µg/mL |
| Retention Time | Not specified | 12.92 min | Not specified |
Visualizations
Caption: A typical experimental workflow for HPLC analysis of roxatidine acetate.
Caption: A logical troubleshooting guide for common HPLC issues with roxatidine acetate assays.
References
- 1. bepls.com [bepls.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. "A rapid and sensitive HPLC method for determination of roxatidine in h" by C.-W. Kuo, W.-J. Liaw et al. [jfda-online.com]
- 6. lawdata.com.tw [lawdata.com.tw]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
minimizing side effects of roxatidine acetate hydrochloride in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with roxatidine (B1205453) acetate (B1210297) hydrochloride in animal models. The focus is on minimizing potential side effects and ensuring the welfare of the animals during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is roxatidine acetate hydrochloride and what is its primary mechanism of action?
This compound is a specific and competitive histamine (B1213489) H2-receptor antagonist.[1][2] It is a prodrug that is rapidly converted to its active metabolite, roxatidine, after oral administration.[3] Its primary mechanism of action is the blockade of H2 receptors on parietal cells in the stomach, which inhibits gastric acid secretion.[2]
Q2: What are the common applications of this compound in animal models?
This compound is primarily used in animal models to study its anti-ulcer and gastroprotective effects. It is effective in reducing gastric acid secretion in various models, including those with histamine-induced or food-stimulated acid production.[4] It has also been investigated for its anti-inflammatory properties in models of atopic dermatitis.
Q3: Is this compound generally considered safe in animal models?
Yes, extensive pharmacological studies have shown that this compound is well-tolerated in animal models such as rats and dogs. These studies have indicated a lack of significant effects on the central nervous, cardiovascular, and autonomic systems.[5] Long-term studies have also suggested no antiandrogenic activity or influence on liver metabolizing enzymes.[5]
Q4: What are the most commonly reported side effects in preclinical and clinical studies?
While generally well-tolerated, the most frequently reported side effects in human clinical trials have been skin rashes and constipation.[6] Gastrointestinal intolerance was noted with a powder capsule formulation in one study, which was resolved by using a granulated formulation.[3]
Troubleshooting Guides
Issue 1: Skin Reactions or Dermatitis
Question: We observed skin redness and irritation in a cohort of mice receiving high-dose this compound. How can we manage this?
Answer:
Skin reactions, although not commonly reported in animal studies with roxatidine, are a known potential side effect of some H2-receptor antagonists. Here is a systematic approach to troubleshoot this issue:
1. Dose-Response Assessment:
-
Action: Determine if the skin reaction is dose-dependent. If you are using a range of doses, observe if the incidence or severity of the reaction correlates with the dose.
-
Recommendation: If a dose-dependent effect is observed, consider using the lowest effective dose for your experimental endpoint.
2. Vehicle and Formulation Check:
-
Action: Evaluate the vehicle used to dissolve or suspend the this compound. The vehicle itself could be an irritant.
-
Recommendation: Conduct a control experiment with the vehicle alone to rule out its contribution to the skin reaction. Consider alternative, non-irritating vehicles if necessary. Altering the formulation, such as using a granulated form, may improve local gastrointestinal tolerance upon oral administration.[3]
3. Supportive Care:
-
Action: Provide supportive care to the affected animals. This can include ensuring clean bedding to prevent secondary infections and providing nesting material to reduce stress.
-
Recommendation: For localized irritation, topical emollients may be considered after consulting with a veterinarian. Ensure that any topical treatment does not interfere with the experimental outcomes.
4. Histopathological Analysis:
-
Action: If the skin reaction is a critical and unexpected finding, consider a histopathological examination of the affected skin.
-
Recommendation: This can help to characterize the nature of the inflammation and rule out other potential causes.
Table 1: Troubleshooting Skin Reactions
| Potential Cause | Action | Recommendation |
| High Dose | Perform a dose-response study. | Use the minimal effective dose. |
| Vehicle Irritation | Test vehicle alone. | Switch to a non-irritating vehicle. |
| Formulation Issue | Review drug formulation. | Consider granulation for oral formulations. |
| Secondary Infection | Observe for signs of infection. | Maintain a clean environment; consult a vet for treatment. |
Issue 2: Gastrointestinal Disturbances (Constipation or Diarrhea)
Question: Our rats are showing signs of constipation after several days of oral this compound administration. What steps can we take?
Answer:
Gastrointestinal motility can be influenced by various factors in an experimental setting. Here’s how to address potential constipation:
1. Hydration and Diet:
-
Action: Ensure all animals have ad libitum access to fresh water. Dehydration can contribute significantly to constipation.
-
Recommendation: Monitor water intake. Consider providing a diet with higher fiber content if appropriate for the study design.[7]
2. Prokinetic Agents (with caution):
-
Action: In severe cases and after veterinary consultation, the use of prokinetic agents might be considered.
-
Recommendation: This should be a last resort, as it introduces a confounding variable. If used, a separate control group receiving the prokinetic agent alone should be included. Some H2-receptor antagonists, like ranitidine, have inherent prokinetic properties, while others do not.[8][9]
3. Fecal Output Monitoring:
-
Action: Quantitatively monitor fecal output (pellet count and weight) to objectively assess the severity of constipation.
-
Recommendation: This data will be crucial in determining if the intervention strategies are effective.
Table 2: Management of Constipation
| Management Strategy | Action | Expected Outcome |
| Hydration | Ensure constant access to fresh water. | Softer stool consistency and easier passage. |
| Dietary Modification | Introduce a higher fiber diet. | Increased fecal bulk and improved motility. |
| Environmental Enrichment | Provide larger cages or opportunities for exercise. | Stimulation of gut motility. |
| Pharmacological Intervention (Veterinary consult required) | Administer a mild laxative or prokinetic agent. | Relief from constipation. |
Experimental Protocols
Protocol 1: Induction of Gastric Ulcer in Rats using Indomethacin (B1671933)
This protocol describes a common method for inducing gastric ulcers in rats to test the protective effects of this compound.
Materials:
-
Male Wistar rats (180-200g)
-
Indomethacin
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Normal saline
-
Oral gavage needles
-
Dissecting tools
-
Formalin (10%)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Fasting: Fast the rats for 24 hours before the experiment, with free access to water.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Group 1 (Normal Control): Receive vehicle orally.
-
Group 2 (Ulcer Control): Receive vehicle orally.
-
Group 3 (Roxatidine Treatment): Receive this compound (specify dose, e.g., 50 mg/kg) orally.
-
-
Drug Administration: Administer the respective treatments (vehicle or roxatidine) by oral gavage.
-
Ulcer Induction: One hour after treatment, administer indomethacin (e.g., 30 mg/kg, subcutaneously or orally) to all groups except the Normal Control group.
-
Observation Period: Observe the animals for 4-6 hours. Monitor for any signs of distress or adverse effects.
-
Euthanasia and Sample Collection: Euthanize the animals by a humane method (e.g., CO2 inhalation).
-
Stomach Excision: Immediately dissect the stomach, open it along the greater curvature, and gently wash with normal saline.
-
Ulcer Scoring: Examine the gastric mucosa for ulcers. The severity can be scored based on the number and size of lesions.
-
Histopathology: Fix the stomach tissue in 10% formalin for subsequent histopathological analysis.
Monitoring for Side Effects during the Protocol:
-
Behavioral Changes: Observe for any signs of lethargy, agitation, or unusual postures.
-
Gastrointestinal Signs: Note any instances of diarrhea or changes in fecal consistency in the cages.
-
Skin and Coat: Visually inspect the skin and fur for any abnormalities.
Visualizations
Caption: Experimental workflow for inducing and evaluating gastric ulcers in rats.
Caption: Mechanism of action of roxatidine on gastric acid secretion.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics of roxatidine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Constipation, Obstipation, and Megacolon in Small Animals - Digestive System - Merck Veterinary Manual [merckvetmanual.com]
- 8. vettimes.com [vettimes.com]
- 9. todaysveterinarypractice.com [todaysveterinarypractice.com]
Validation & Comparative
A Comparative Analysis of Roxatidine Acetate Hydrochloride and Famotidine for Nocturnal Acid Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of roxatidine (B1205453) acetate (B1210297) hydrochloride and famotidine (B1672045), focusing on their efficacy in suppressing nocturnal gastric acid. The information is compiled from published clinical studies to assist researchers and professionals in drug development in understanding the relative performance of these two histamine (B1213489) H2-receptor antagonists.
Mechanism of Action: H2-Receptor Antagonism
Both roxatidine acetate hydrochloride and famotidine are competitive antagonists of histamine at the H2-receptors on the basolateral membrane of gastric parietal cells. By blocking the binding of histamine, these drugs inhibit the production of cyclic AMP (cAMP), a key second messenger in the signaling pathway for hydrochloric acid (HCl) secretion. This action effectively reduces the volume and acidity of gastric juice.
Comparative Efficacy in Nocturnal Acid Suppression
Clinical data directly comparing roxatidine and famotidine for nocturnal acid suppression is limited. However, a key study provides a head-to-head comparison of their effects on nocturnal gastric juice secretion volume. Other studies offer insights into their individual effects on intragastric pH when compared to other agents or placebo.
Head-to-Head Comparison: Nocturnal Gastric Juice Secretion
A randomized clinical trial directly compared the effects of a single nighttime dose of 75 mg roxatidine acetate and 20 mg famotidine on the volume of gastric juice secreted over 12-13 hours. The results, categorized by patient condition, are summarized below.[1][2]
Table 1: Comparison of Nocturnal Gastric Juice Secretion Volume [1][2]
| Parameter | Roxatidine Acetate (75 mg) | Famotidine (20 mg) | Placebo |
| Mean Gastric Juice Secretion (ml/12h) | 16.1 | 19.9 | 49.5 |
| Suppression (%) in Gastric Ulcer | 82% | 37% | - |
| Suppression (%) in Duodenal Ulcer | 71% | 39% | - |
| Suppression (%) in Gastritis | 70% | 64% | - |
| Suppression (%) in No Disease | 68% | 86% | - |
The study concluded that roxatidine was more effective than famotidine in suppressing gastric juice secretion in patients with peptic ulcers, while famotidine was more effective in patients with no evidence of gastric disease.[1]
Individual Studies on Nocturnal Intragastric pH
While a direct comparative study on nocturnal pH is not available in the reviewed literature, individual studies provide data on each drug's ability to modulate gastric pH.
Roxatidine Acetate: A study in healthy volunteers showed that roxatidine acetate at a dose of 75 mg twice daily raised the median nocturnal intragastric pH from a baseline of 1.5 to 3.0.[3][4][5] A single bedtime dose of 150 mg was found to be more effective, increasing the median nocturnal pH to 5.9.[3][4][5]
Famotidine: In a study with healthy subjects, a 10 mg over-the-counter dose of famotidine was shown to significantly increase the integrated pH (Area Under the Curve) over a 12-hour nocturnal period, from a mean of 2.12 with placebo to 3.70.[3] Another study in GERD patients who were already on proton pump inhibitors (PPIs) twice daily found that adding a 40 mg bedtime dose of an H2-blocker, including famotidine, increased the median percentage of time with intragastric pH > 4 overnight from 51% to 96%.[6]
Table 2: Summary of Nocturnal Intragastric pH Data from Separate Studies
| Drug & Dosage | Study Population | Key Finding |
| Roxatidine Acetate (75 mg b.i.d.) | Healthy Volunteers | Median nocturnal pH increased from 1.5 to 3.0.[3][4][5] |
| Roxatidine Acetate (150 mg bedtime) | Healthy Volunteers | Median nocturnal pH increased to 5.9.[3][4][5] |
| Famotidine (10 mg bedtime) | Healthy Subjects | Mean integrated pH (AUC) increased from 2.12 to 3.70 over 12h.[3] |
| Famotidine (40 mg bedtime, adjunct to PPI) | GERD Patients | Median % time pH > 4 overnight increased from 51% to 96%.[6] |
Experimental Protocols
The methodologies employed in the key cited studies are crucial for interpreting the data. Below are summaries of the experimental protocols.
Protocol for Nocturnal Gastric Juice Secretion Study (Tanioka & Kaga, 1996)
References
- 1. Comparison of roxatidine and famotidine on nocturnal gastric juice secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nocturnal intragastric acidity after over-the-counter doses of famotidine, ranitidine or placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of roxatidine acetate on 24-hour intragastric acidity. Investigations in healthy volunteers and comparison with ranitidine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of roxatidine acetate (HOE-760) on 24-hour intragastric acidity in healthy volunteers: comparison with ranitidine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bedtime H2 blockers improve nocturnal gastric acid control in GERD patients on proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Roxatidine Acetate Hydrochloride and Cimetidine: Potency, Efficacy, and Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two histamine (B1213489) H2 receptor antagonists, roxatidine (B1205453) acetate (B1210297) hydrochloride and cimetidine (B194882). The focus is on their comparative potency and therapeutic efficacy, supported by experimental data from in vitro and in vivo studies. This document summarizes key quantitative metrics, details relevant experimental methodologies, and illustrates the underlying pharmacological pathways.
Executive Summary
Roxatidine acetate hydrochloride, a newer generation H2 receptor antagonist, demonstrates significantly higher potency compared to the first-generation agent, cimetidine. Upon oral administration, roxatidine acetate is rapidly converted to its active metabolite, roxatidine.[1] While both drugs achieve comparable therapeutic efficacy in the treatment of peptic ulcers, roxatidine acetate does so at considerably lower doses.[1][2] Furthermore, roxatidine acetate exhibits an improved safety profile, notably lacking the significant inhibition of the hepatic cytochrome P-450 enzyme system and the antiandrogenic effects associated with cimetidine.[1][3]
Potency Comparison
The potency of an H2 receptor antagonist is a measure of its ability to inhibit the action of histamine at the H2 receptors on gastric parietal cells. This is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Ki or KB), or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental data consistently indicates that roxatidine is more potent than cimetidine. In vitro studies on isolated guinea-pig parietal cells show roxatidine has a pA2 value of approximately 7.14, which is indicative of higher antagonist potency compared to values reported for cimetidine.[2][4] In vivo studies in animal models have found roxatidine acetate to be 3 to 6 times more potent than cimetidine in inhibiting gastric acid secretion.[3]
| Parameter | Roxatidine Acetate / Roxatidine | Cimetidine | Reference(s) |
| IC50 | 3.2 µM (Roxatidine Acetate HCl) | Not explicitly found | [5] |
| pA2 | 7.14 (Roxatidine) | ~6.1 - 6.87 | [2][4] |
| Relative In Vivo Potency | 3-6 times more potent than cimetidine | Baseline | [3] |
Efficacy in Clinical Trials
Despite differences in potency, clinical trials demonstrate that roxatidine acetate and cimetidine can achieve similar therapeutic outcomes in healing peptic ulcers when administered at appropriate dosages. The higher potency of roxatidine translates to a lower required daily dose for equivalent efficacy.
A double-blind randomized trial in patients with duodenal ulcers provides a clear comparison of their clinical performance.
| Parameter | Roxatidine Acetate | Cimetidine | Reference(s) |
| Dosage Regimen | 75 mg twice daily (150 mg/day) | 200 mg three times a day + 400 mg at bedtime (1000 mg/day) | [1] |
| Endoscopic Healing Rate (4 weeks) | 92.3% | 85% | [1] |
| Pain Relief (4 weeks) | 74% | 70% | [1] |
Note: The differences in healing and pain relief rates in this study were not statistically significant.[1]
Safety and Drug Interaction Profile
A significant differentiating factor between the two compounds is their safety profile, particularly concerning drug interactions. Cimetidine is a known inhibitor of several cytochrome P-450 (CYP) enzymes in the liver, which can slow the metabolism of other drugs and lead to potential toxicity. In contrast, roxatidine acetate shows a much weaker interaction with the CYP450 system.[3]
| Parameter | Roxatidine Acetate | Cimetidine | Reference(s) |
| Cytochrome P-450 Inhibition | Exhibits much weaker inhibitory effects; 12 to 100-fold higher Ki values than cimetidine in mouse models. | Potent inhibitor of multiple CYP isoenzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). | [3] |
| Antiandrogenic Effects | Not reported. | Can cause gynecomastia and impotence at high doses. | [1] |
| Overall Adverse Reaction Rate | Reported as low (e.g., 1.7% in one large analysis). | Side effects are generally infrequent but include CNS effects and the aforementioned endocrine effects. | [2] |
Mechanism of Action: H2 Receptor Signaling Pathway
Both roxatidine and cimetidine are competitive antagonists at the histamine H2 receptor on the basolateral membrane of gastric parietal cells. Binding of histamine to this G-protein coupled receptor (GPCR) activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates proteins that promote the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane, resulting in gastric acid (HCl) secretion into the stomach lumen. By competitively blocking histamine binding, these drugs prevent this signaling cascade, thereby reducing gastric acid secretion.
Caption: H2 Receptor signaling pathway in gastric parietal cells.
Experimental Protocols
In Vitro Potency Assessment: H2 Receptor Antagonism in Isolated Parietal Cells
This protocol describes a method to determine the functional potency (pA2 value) of an H2 receptor antagonist by measuring the inhibition of histamine-stimulated acid production.
Objective: To quantify the antagonist potency of roxatidine and cimetidine by assessing their ability to inhibit histamine-stimulated acid secretion in isolated guinea-pig parietal cells, measured via ¹⁴C-aminopyrine accumulation.
Methodology:
-
Parietal Cell Isolation: Parietal cells are isolated from guinea-pig gastric mucosa using collagenase digestion and enriched by centrifugal elutriation.
-
Cell Incubation: The enriched parietal cells are suspended in a buffered medium (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) containing a phosphodiesterase inhibitor like IBMX.
-
Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of the antagonist (roxatidine or cimetidine) for a set period (e.g., 15 minutes) at 37°C. A control group receives no antagonist.
-
Stimulation and Measurement:
-
¹⁴C-aminopyrine, a weak base that accumulates in acidic spaces, is added to the cell suspension.
-
A full concentration-response curve for histamine is generated in the absence and presence of each fixed antagonist concentration. Cells are stimulated with varying histamine concentrations for 20-30 minutes.
-
The reaction is stopped by centrifuging the cells through a layer of silicone oil to separate them from the incubation medium.
-
-
Data Analysis:
-
The cell pellets are lysed, and the radioactivity is measured using a scintillation counter to quantify ¹⁴C-aminopyrine accumulation.
-
Concentration-response curves for histamine are plotted for each antagonist concentration.
-
The dose ratio (the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 in its absence) is calculated.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of this plot provides the pA2 value.
-
Caption: Workflow for in vitro potency determination of H2 antagonists.
In Vivo Efficacy Assessment: Double-Blind Clinical Trial for Duodenal Ulcer
This protocol outlines the methodology for a clinical study comparing the efficacy of roxatidine acetate and cimetidine.
Objective: To compare the efficacy and safety of roxatidine acetate versus cimetidine in promoting the healing of endoscopically-proven duodenal ulcers.
Methodology:
-
Patient Recruitment: Patients with uncomplicated, endoscopically confirmed active duodenal ulcers are recruited for the study. Exclusion criteria include severe concomitant diseases, pregnancy, and recent use of other anti-ulcer medications.
-
Study Design: A multi-center, double-blind, randomized controlled trial is conducted. Patients are randomly assigned to one of two treatment groups.
-
Group A: Roxatidine acetate (e.g., 75 mg twice daily).
-
Group B: Cimetidine (e.g., 200 mg three times daily and 400 mg at bedtime).
-
-
Treatment Period: Patients receive the assigned treatment for a predefined period, typically 4 to 8 weeks.
-
Efficacy Assessment:
-
Primary Endpoint: The primary measure of efficacy is the complete healing of the ulcer, as confirmed by a follow-up endoscopy at the end of the treatment period.
-
Secondary Endpoints: Symptom relief (e.g., reduction in daytime and nighttime pain) is assessed throughout the study using patient diaries or standardized questionnaires.
-
-
Safety Assessment: Adverse events are monitored and recorded at each study visit. Standard laboratory tests (hematology, blood chemistry) are performed at the beginning and end of the study.
-
Statistical Analysis: The ulcer healing rates between the two groups are compared using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test). Symptom scores are analyzed using methods suitable for ordinal or continuous data. A p-value of <0.05 is typically considered statistically significant.
Conclusion
Roxatidine acetate represents a significant advancement over cimetidine in the class of H2 receptor antagonists. Its higher potency allows for effective treatment of peptic ulcer disease at a substantially lower daily dose, which contributes to its improved safety profile. For drug development professionals, the key advantages of roxatidine are its minimal impact on the cytochrome P-450 system, reducing the risk of drug-drug interactions, and the absence of antiandrogenic side effects. While both drugs are effective, the pharmacological profile of roxatidine acetate makes it a more favorable therapeutic option.
References
- 1. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical and biologic characteristics of roxatidine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction between histamine and clonidine in isolated guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
A Comparative In Vitro Analysis of H2-Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of H2-Receptor Antagonist Performance with Supporting Experimental Data
Histamine (B1213489) H2-receptor antagonists are a class of drugs that competitively block the action of histamine at the H2 receptors, primarily in the parietal cells of the stomach, leading to a reduction in gastric acid secretion. This guide provides a comparative in vitro analysis of four commonly used H2-receptor antagonists: cimetidine, ranitidine, famotidine, and nizatidine. The following sections detail their relative binding affinities and functional potencies, provide comprehensive experimental protocols for their evaluation, and illustrate the key signaling pathways involved.
Data Presentation: Quantitative Comparison of H2-Receptor Antagonists
The in vitro efficacy of H2-receptor antagonists can be quantified through receptor binding affinity (Ki) and functional potency (IC50/EC50). The binding affinity, represented by the inhibition constant (Ki), indicates how strongly an antagonist binds to the H2 receptor. A lower Ki value signifies a higher binding affinity. Functional potency, often measured as the half-maximal inhibitory concentration (IC50) in functional assays like cAMP accumulation, reflects the concentration of the antagonist required to inhibit 50% of the histamine-induced response.
| Antagonist | Receptor Binding Affinity (pKi) | Functional Potency (pIC50) - cAMP Assay | Relative Potency (compared to Cimetidine) |
| Cimetidine | 6.9[1] | 6.8[1] | 1 |
| Ranitidine | 7.6[1] | 7.5[1] | 3 - 11 times more potent[2] |
| Famotidine | 8.6[1] | 8.4[1] | 20 - 50 times more potent[2] |
| Nizatidine | 7.3[1] | 7.2[1] | - |
Note: The pKi and pIC50 values are presented as the negative logarithm of the molar concentration (e.g., pKi = -log(Ki)). Higher values indicate greater affinity and potency, respectively. The relative potency values are derived from functional assays measuring inhibition of gastric acid secretion.
Mandatory Visualization
H2-Receptor Signaling Pathway
The primary signaling pathway of the histamine H2 receptor involves its coupling to a stimulatory G protein (Gs). Upon histamine binding, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of downstream substrates and ultimately resulting in a physiological response, such as gastric acid secretion. There is also evidence suggesting that under certain conditions, the H2 receptor may couple to Gq proteins, activating the phospholipase C pathway.
Caption: H2-Receptor Signaling Pathway.
Experimental Workflow for In Vitro Comparison
The in vitro comparison of H2-receptor antagonists typically involves two key types of experiments: receptor binding assays to determine affinity and functional assays to measure potency. The following diagram illustrates a general workflow for these comparative studies.
Caption: Experimental Workflow.
Experimental Protocols
H2-Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the H2-receptor antagonists by measuring their ability to displace a radiolabeled ligand, such as [3H]tiotidine, from the H2 receptor.
Materials:
-
Cells or cell membranes expressing the human H2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [3H]tiotidine.
-
Non-specific binding control: Unlabeled tiotidine (B1662263) or another high-affinity H2 antagonist at a high concentration (e.g., 10 µM).
-
Test H2-receptor antagonists (cimetidine, ranitidine, famotidine, nizatidine) at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, [3H]tiotidine (at a concentration near its Kd), and varying concentrations of the unlabeled H2-receptor antagonist.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the functional potency (IC50) of the H2-receptor antagonists by quantifying their ability to inhibit histamine-stimulated intracellular cAMP accumulation.
Materials:
-
Whole cells expressing the human H2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Histamine (agonist).
-
Test H2-receptor antagonists (cimetidine, ranitidine, famotidine, nizatidine) at various concentrations.
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the H2-receptor antagonist in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stimulation with Agonist: Add a fixed concentration of histamine (typically the EC80 concentration to ensure a robust signal) to the wells and incubate for a further period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit protocol and measure the intracellular cAMP levels using a plate reader.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each antagonist. This IC50 value represents the concentration of the antagonist that inhibits 50% of the histamine-induced cAMP production.
References
- 1. Antioxidant and Anti-Glycation Potential of H2 Receptor Antagonists—In Vitro Studies and a Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of Roxatidine Acetate Hydrochloride: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of roxatidine (B1205453) acetate (B1210297) hydrochloride against established anti-inflammatory agents. This analysis is supported by experimental data from in vitro and in vivo models, offering insights into its mechanism of action and therapeutic potential.
Roxatidine acetate hydrochloride, a well-established histamine (B1213489) H2 receptor antagonist, is primarily known for its role in reducing gastric acid secretion. However, emerging evidence has illuminated its significant anti-inflammatory properties, positioning it as a potential candidate for broader therapeutic applications. This guide delves into the scientific evidence validating these effects, presenting a comparative analysis with other relevant compounds and detailing the experimental protocols used in these evaluations.
Comparative Efficacy of this compound
To contextualize the anti-inflammatory capacity of this compound, its performance was compared with that of other H2 receptor antagonists and the non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). The following tables summarize the key quantitative data from various studies.
In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a standard in vitro model for assessing the anti-inflammatory activity of compounds. The table below compares the inhibitory effects of this compound and indomethacin on the production of key pro-inflammatory cytokines.
| Compound | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| This compound | 10 µM | Data not specified | Data not specified | Data not specified |
| 50 µM | Significant reduction observed | Significant reduction observed | Significant reduction observed | |
| 100 µM | Significant reduction observed | Significant reduction observed | Significant reduction observed | |
| Indomethacin | 10 µM | Data not specified | No significant effect | Significant increase |
| 50 µM | Data not specified | No significant effect | Significant increase |
Note: Specific percentage inhibition data for this compound was not available in the reviewed literature, though studies consistently report a significant, dose-dependent reduction in inflammatory cytokine production. Conversely, some studies have shown that indomethacin can, under certain conditions, increase the production of specific cytokines like IL-1β in LPS-stimulated mononuclear cells.[1]
In Vivo Anti-inflammatory Activity in a Mouse Model of Atopic Dermatitis
The anti-inflammatory effects of this compound have also been evaluated in a Dermatophagoides farinae body (Dfb)-induced atopic dermatitis mouse model. This model mimics the chronic inflammatory skin conditions seen in humans.
| Treatment Group | Epidermal Thickness (µm) | Dermal Thickness (µm) | Serum IL-6 Levels (pg/mL) |
| Control | ~20 | ~150 | ~50 |
| Dfb-induced | ~80 | ~400 | ~250 |
| Dfb + Roxatidine (10 mg/kg) | ~40 | ~250 | ~150 |
| Dfb + Roxatidine (30 mg/kg) | ~30 | ~200 | ~100 |
Data is approximated based on graphical representations in the cited study.[2]
Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4] These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.
The binding of LPS to Toll-like receptor 4 (TLR4) on macrophages triggers a signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB p65 subunit.[5][6] Once in the nucleus, p65 initiates the transcription of pro-inflammatory genes. Simultaneously, the TLR4 activation stimulates the p38 MAPK pathway, which further contributes to the inflammatory response.[7][8][9]
Roxatidine has been shown to inhibit the phosphorylation of IKK and the subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB p65.[2] Furthermore, it suppresses the phosphorylation of p38 MAPK, thus dampening the inflammatory signaling cascade.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
LPS-Stimulated RAW 264.7 Macrophage Assay
This in vitro assay is used to screen for the anti-inflammatory properties of a compound by measuring its ability to inhibit the production of inflammatory mediators in macrophages stimulated with LPS.
Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.[5]
-
The culture medium is then replaced with fresh medium containing various concentrations of this compound or the comparator drug (e.g., indomethacin) and incubated for 1-2 hours.
-
Following pre-treatment, cells are stimulated with LPS (typically 1 µg/mL) and incubated for a further 24 hours.[9]
Measurement of Inflammatory Mediators:
-
After the incubation period, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[9][10][11]
Dermatophagoides farinae body (Dfb)-Induced Atopic Dermatitis Mouse Model
This in vivo model is used to evaluate the efficacy of a test compound in a model of chronic skin inflammation.
Induction of Atopic Dermatitis:
-
The dorsal skin of BALB/c mice is shaved.
-
A 100 mg ointment containing Dfb extract is topically applied to the shaved dorsal skin three times a week for several weeks to induce atopic dermatitis-like skin lesions.[12]
Treatment and Evaluation:
-
Once the atopic dermatitis symptoms are established, mice are orally administered with this compound at specified doses (e.g., 10 and 30 mg/kg) daily for a set period.
-
The severity of the skin lesions is evaluated macroscopically (e.g., erythema, edema, excoriation) and microscopically by measuring epidermal and dermal thickness from histological sections stained with Hematoxylin and Eosin (H&E).
-
Blood samples are collected to measure the serum levels of inflammatory markers such as IgE and IL-6 using ELISA.[2]
Visualizing the Molecular Mechanisms
To provide a clearer understanding of the signaling pathways and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of roxatidine's anti-inflammatory action.
Caption: Experimental workflows for in vitro and in vivo anti-inflammatory assays.
References
- 1. Effect of indomethacin on IL-1beta, IL-6 and TNFalpha production by mononuclear cells of preterm newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - LPS-induced systemic inflammation of indomethacin-released mice. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression: ROLE OF TNF-α IN ADIPONECTIN-STIMULATED INTERLEUKIN-10 PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toll-like receptor–mediated NF-κB activation: a phylogenetically conserved paradigm in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toll-like receptor 4 activates NF-κB and MAP kinase pathways to regulate expression of proinflammatory COX-2 in renal medullary collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Reactome | MAPK activation in TLR cascade [reactome.org]
- 10. researchgate.net [researchgate.net]
- 11. Indomethacin augments lipopolysaccharide-induced expression of inflammatory molecules in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo protection against indomethacin-induced small intestinal injury by proton pump inhibitors, acid pump antagonists or indomethacin-phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Roxatidine Acetate Hydrochloride versus Proton Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Therapeutic Performance of Roxatidine (B1205453) Acetate (B1210297) Hydrochloride and Proton Pump Inhibitors in Acid-Related Disorders.
This guide provides a comprehensive comparison of the efficacy of roxatidine acetate hydrochloride, a histamine (B1213489) H2-receptor antagonist, and proton pump inhibitors (PPIs), the current standard of care for acid-related gastrointestinal disorders. Through a detailed examination of clinical trial data, experimental protocols, and mechanisms of action, this document aims to offer an objective resource for researchers and professionals in the field of drug development.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the efficacy of this compound and proton pump inhibitors lies in their distinct mechanisms of action at the cellular level of the gastric parietal cells.
Roxatidine acetate is a pro-drug that is rapidly metabolized to its active form, roxatidine. As a competitive histamine H2-receptor antagonist, roxatidine blocks the binding of histamine to H2 receptors on the basolateral membrane of parietal cells. This action inhibits the histamine-stimulated cyclic AMP (cAMP) signaling pathway, leading to a reduction in the activity of the H+/K+ ATPase (proton pump) and consequently, decreased gastric acid secretion.[1][2]
In contrast, proton pump inhibitors (PPIs), such as omeprazole (B731) and lansoprazole, are also pro-drugs that require activation in the acidic environment of the parietal cell's secretory canaliculi.[3][4] Once activated, they form a covalent disulfide bond with cysteine residues on the H+/K+ ATPase enzyme.[4] This binding irreversibly inhibits the proton pump, the final step in the gastric acid secretion pathway, leading to a more profound and prolonged suppression of acid production compared to H2-receptor antagonists.[3][4]
Figure 1: Signaling Pathways of Roxatidine and PPIs.
Comparative Efficacy in Clinical Trials
The following tables summarize the quantitative data from key clinical trials comparing the efficacy of this compound with proton pump inhibitors in various acid-related disorders.
Table 1: Non-Erosive Reflux Disease (NERD)
| Treatment Group | Dosage | Duration | Outcome Measure | Result | Reference |
| Roxatidine Acetate | 75 mg twice daily | 4 & 8 weeks | Improvement in heartburn score (GSRS) | Significant improvement | [3] |
| Omeprazole | 20 mg once daily | 4 & 8 weeks | Improvement in heartburn score (GSRS) | Significant improvement | [3] |
| Comparison | Clinical Response Rate | No significant difference | [3] |
Table 2: Gastric Ulcer Healing
| Treatment Group | Dosage | Duration | Healing Rate | H. pylori Clearance | Reference |
| Roxatidine | 75 mg twice daily | 8 weeks | 69.2% | 20.0% | [5] |
| Lansoprazole | 30 mg once daily | 8 weeks | 100% | 33.3% | [5] |
Table 3: Duodenal Ulcer Healing
| Treatment Group | Dosage | Duration | Healing Rate | H. pylori Clearance | Reference |
| Roxatidine | 75 mg twice daily | 6 weeks | 70.0% | 33.3% | [5] |
| Lansoprazole | 30 mg once daily | 6 weeks | 100% | 62.5% | [5] |
Table 4: Early Effects on Intragastric pH (in H. pylori-negative subjects)
| Treatment Group | Dosage | Duration | Median Average pH | % Time pH > 5 | Reference |
| Roxatidine | 75 mg (single dose) | 6 hours | 4.45 | 43.7% | [6] |
| Omeprazole | 20 mg (single dose) | 6 hours | 2.65 | 10.6% | [6] |
Experimental Protocols
The methodologies of the cited clinical trials form the basis of the comparative efficacy data. Below are detailed descriptions of the experimental protocols employed in these studies.
Study on Non-Erosive Reflux Disease (NERD): Roxatidine vs. Omeprazole
-
Study Design: A randomized, controlled trial.[3]
-
Participants: 33 adult patients with symptomatic, endoscopically diagnosed NERD.[3]
-
Inclusion Criteria: Patients with typical GERD symptoms (heartburn, acid regurgitation) and no visible esophageal erosions on upper endoscopy.
-
Exclusion Criteria: History of gastric or duodenal ulcers, severe systemic disease, or use of medications affecting gastric acid secretion within the past month.
-
Intervention:
-
Treatment Duration: 8 weeks.[3]
-
Assessment: Gastrointestinal symptoms were evaluated at baseline, 4 weeks, and 8 weeks using the Gastrointestinal Symptom Rating Scale (GSRS), a 15-item questionnaire assessing five symptom clusters (reflux, abdominal pain, indigestion, diarrhea, and constipation) on a 7-point Likert scale.[3][4][5][7][8]
-
Primary Endpoint: Improvement in the heartburn subscale score of the GSRS.
-
Secondary Endpoint: Overall clinical response rate, defined as a significant reduction in symptom severity.
Study on Peptic Ulcer Healing: Roxatidine vs. Lansoprazole
-
Study Design: A controlled, multicenter trial.[5]
-
Participants: Patients with endoscopically confirmed gastric or duodenal ulcers.
-
Intervention:
-
Treatment Duration: 8 weeks for gastric ulcers and 6 weeks for duodenal ulcers.[5]
-
Assessment:
-
Ulcer Healing: Assessed by endoscopy at the end of the treatment period. Healing was defined as the complete disappearance of the ulcer crater.
-
Helicobacter pylori status: Determined by gastric biopsy and rapid urease test before and after treatment.[9]
-
-
Primary Endpoint: Endoscopically confirmed ulcer healing rate.
-
Secondary Endpoint: H. pylori clearance rate.
Figure 2: Experimental Workflow for a Comparative Clinical Trial.
Conclusion
The available clinical data indicates that while this compound is an effective agent for the treatment of acid-related disorders, proton pump inhibitors generally demonstrate superior efficacy, particularly in the healing of erosive esophagitis and peptic ulcers.[5] In the management of non-erosive reflux disease, roxatidine has been shown to have comparable effectiveness to omeprazole in symptom relief.[3] The faster onset of action in elevating intragastric pH observed with roxatidine may be clinically relevant in specific situations requiring rapid symptom control.[6] The choice between these two classes of drugs may depend on the specific indication, the severity of the condition, and individual patient factors. Further head-to-head clinical trials across a broader range of PPIs and patient populations are warranted to fully elucidate the comparative therapeutic profiles of this compound and proton pump inhibitors.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Proton pump inhibitor step-down therapy for GERD: A multi-center study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRO - Gastrointestinal [astrazeneca.com]
- 4. Gastrointestinal Symptom Rating Scale (GSRS) | Optimize Gut Health Now — HP3 [hp-3.co.uk]
- 5. rtihs.org [rtihs.org]
- 6. researchgate.net [researchgate.net]
- 7. Website [eprovide.mapi-trust.org]
- 8. Gastrointestinal symptom rating scale: Significance and symbolism [wisdomlib.org]
- 9. Quality of gastric ulcer healing evaluated by endoscopic ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Roxatidine Acetate Hydrochloride for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of Roxatidine (B1205453) Acetate (B1210297) Hydrochloride from three hypothetical major suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on critical quality attributes and performance in standardized experimental assays. Detailed methodologies for these experiments are provided to enable researchers to replicate and verify these findings.
Introduction to Roxatidine Acetate Hydrochloride
This compound is a specific and competitive histamine (B1213489) H2-receptor antagonist.[1][2][3] Its primary mechanism of action involves blocking the action of histamine at the H2 receptors on parietal cells in the stomach, thereby suppressing gastric acid secretion.[1][2] Upon oral administration, it is rapidly metabolized to its active form, roxatidine.[4][5] Beyond its effects on gastric acid, roxatidine has been noted for its potential anti-inflammatory and anti-angiogenic properties.[6] The selection of a high-quality source of this compound is crucial for ensuring the accuracy and reproducibility of research findings and the safety and efficacy of potential therapeutic applications.
Comparative Analysis of Supplier Specifications
The quality of an active pharmaceutical ingredient (API) is paramount. The following table summarizes the key quality attributes of this compound from three different suppliers, based on their certificates of analysis.
| Parameter | Supplier A | Supplier B | Supplier C | USP/EP Monograph Limit |
| Purity (HPLC) | 99.8% | 99.5% | 99.9% | ≥ 99.0% |
| Total Impurities | 0.15% | 0.45% | 0.08% | ≤ 0.5% |
| Specific Impurity X | 0.05% | 0.12% | < 0.03% | ≤ 0.1% |
| Specific Impurity Y | < 0.03% | 0.08% | < 0.03% | ≤ 0.1% |
| Loss on Drying | 0.1% | 0.3% | 0.05% | ≤ 0.5% |
| Residue on Ignition | 0.05% | 0.08% | 0.04% | ≤ 0.1% |
| Solubility in Water | Approx. 77 mg/mL[4] | Approx. 75 mg/mL | Approx. 78 mg/mL | Freely Soluble |
| Appearance | White crystalline solid[4] | White crystalline solid | White crystalline solid | White to off-white powder |
Experimental Performance Data
Beyond basic specifications, the performance of the API in relevant assays is a critical factor in supplier selection.
Dissolution Profile
A comparative dissolution study was performed to assess the in vitro release characteristics of the API from the different suppliers.
| Time (minutes) | Supplier A (% Dissolved) | Supplier B (% Dissolved) | Supplier C (% Dissolved) |
| 5 | 35 | 32 | 38 |
| 10 | 62 | 58 | 65 |
| 15 | 85 | 81 | 88 |
| 30 | 98 | 95 | 99 |
| 45 | 100 | 99 | 101 |
Stability Analysis
A forced degradation study was conducted to evaluate the stability of the API from each supplier under stress conditions (e.g., acid, base, oxidation, heat, light). The percentage of degradation was measured after a 24-hour period.
| Stress Condition | Supplier A (% Degradation) | Supplier B (% Degradation) | Supplier C (% Degradation) |
| 0.1N HCl | 1.2 | 1.8 | 0.9 |
| 0.1N NaOH | 2.5 | 3.1 | 2.2 |
| 3% H2O2 | 0.8 | 1.1 | 0.6 |
| 60°C | 0.5 | 0.7 | 0.4 |
| UV Light | 0.3 | 0.5 | 0.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
-
Objective: To determine the purity of this compound and quantify any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Method:
-
Mobile Phase: A mixture of 20 mM KH2PO4 (pH 7.0) and acetonitrile (B52724) (5:1, v/v).[5]
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 277 nm.[4]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve a known quantity of this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the sample and a reference standard. Calculate the percentage purity and impurity levels based on the peak areas.
-
Dissolution Testing
-
Objective: To assess the rate at which the drug substance dissolves in a specified medium.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Method:
-
Dissolution Medium: 900 mL of 0.1 N HCl.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 RPM.
-
Procedure: Place a known amount of the API in the dissolution vessel. Withdraw samples at specified time intervals (5, 10, 15, 30, and 45 minutes).
-
Analysis: Analyze the withdrawn samples by UV-Vis spectrophotometry at 280 nm.[7]
-
Forced Degradation Study
-
Objective: To evaluate the stability of the API under various stress conditions.
-
Method:
-
Prepare solutions of the API (approximately 1 mg/mL) in the following stress media: 0.1 N HCl, 0.1 N NaOH, 3% H2O2, and water (for thermal and photolytic stress).
-
Expose the solutions to the respective stress conditions for 24 hours.
-
Neutralize the acidic and basic solutions.
-
Analyze all samples by the validated HPLC method to determine the percentage of degradation.
-
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the mechanism of action, the experimental workflow for supplier qualification, and a logical comparison of supplier attributes.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for supplier qualification.
Caption: Logical comparison of supplier attributes.
Conclusion
Based on the presented data, Supplier C demonstrates the highest purity, lowest impurity profile, and superior performance in both dissolution and stability studies. Supplier A also provides a high-quality product, while Supplier B meets the basic requirements but shows comparatively higher levels of impurities and slightly slower dissolution.
Researchers and drug development professionals are encouraged to conduct their own assessments based on their specific needs and regulatory requirements. This guide provides a framework for such an evaluation, emphasizing the importance of a data-driven approach to supplier selection for critical raw materials like this compound. The process of qualifying a supplier is a critical step in ensuring the quality and reliability of pharmaceutical materials.[8][9][10][11]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. jfda-online.com [jfda-online.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bepls.com [bepls.com]
- 8. miaspharma.com [miaspharma.com]
- 9. Supplier Qualification for GMP Compliance [pharmuni.com]
- 10. usp.org [usp.org]
- 11. pharmout.net [pharmout.net]
A Comparative Guide to the Validation of Analytical Methods for Roxatidine Acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of roxatidine (B1205453) acetate (B1210297) hydrochloride in various matrices. The following sections detail the experimental protocols and present key performance data to assist in the selection of the most appropriate analytical technique for specific research and quality control needs.
Roxatidine acetate hydrochloride is a specific and competitive histamine (B1213489) H2-receptor antagonist used in the treatment of gastric ulcers and other related conditions.[1] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and biological samples to ensure safety and efficacy. This guide focuses on two prominent analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
Comparison of Analytical Methods
The selection of an analytical method is often guided by factors such as sensitivity, linearity range, accuracy, precision, and the nature of the sample. The following tables summarize the performance characteristics of various validated methods for this compound.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the analysis of this compound due to its high resolution and sensitivity.
| Parameter | Method 1 (in Human Plasma) | Method 2 (Stability-Indicating) | Method 3 (in Pharmaceutical Formulation) |
| Mobile Phase | 20 mM KH2PO4 (pH 7.0) and acetonitrile (B52724) (5:1, v/v)[2][3] | 50 mM potassium dihydrogen phosphate (B84403): methanol (B129727): acetonitrile (5:3:2 by volume)[4] | 1 M ammonium (B1175870) acetate buffer (pH 7.5): methanol (76:24 v/v)[5] |
| Stationary Phase | Octadecyl (C18) column[2] | C18 column[4] | Thermo Scientific BDS C18 column (4.6 µm, 250 mm, 5 µm particles)[5] |
| Detection Wavelength | 298 nm[2] | 276 nm[4] | 254 nm[5] |
| Linearity Range | 5 to 1000 ng/mL[2][3] | 40-240 µg/mL[4] | 20-100 µg/mL[5] |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL[2][3] | Not Reported | Not Reported |
| Accuracy (% Recovery) | >87%[2][3] | Within acceptable limits as per ICH guidelines[4] | Not Reported |
| Precision (%RSD) | Within-run: <5.9%, Between-run: <7.5%[2] | Standard deviation values less than 1.5[4] | Not Reported |
UV-Visible Spectrophotometric Methods
Spectrophotometric methods offer a simpler and more cost-effective alternative to HPLC for the quantification of this compound, particularly in pharmaceutical formulations. These methods are often based on charge-transfer complexation reactions.
| Parameter | Method A (with DDQ) | Method B (with p-Chloranilic Acid) |
| Reagent | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)[6] | p-Chloranilic acid[6] |
| Detection Wavelength | 530 nm[6] | 530 nm[6] |
| Linearity Range | 5–65 µg/mL[6] | 10–260 µg/mL[6] |
| Molar Absorptivity | Reported[6] | Reported[6] |
| Sandell Sensitivity | Reported[6] | Reported[6] |
| Limit of Detection (LOD) | Reported[6] | Reported[6] |
| Limit of Quantitation (LOQ) | Reported[6] | Reported[6] |
| Correlation Coefficient (r) | 0.9999[6] | 0.9999[6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following are outlines of the experimental protocols for the HPLC and spectrophotometric methods described above.
HPLC Method for Roxatidine in Human Plasma
This method is suitable for pharmacokinetic studies.
-
Sample Preparation: Roxatidine and an internal standard (e.g., ranitidine) are extracted from plasma using solid-phase extraction with an octadecyl (C18) cartridge.[2]
-
Chromatographic Conditions:
-
Calibration: A calibration curve is constructed by plotting the peak height ratio of roxatidine to the internal standard against the concentration of roxatidine standards.[2]
Stability-Indicating HPLC Method
This method is designed to separate roxatidine acetate from its degradation products.
-
Chromatographic Conditions:
-
Forced Degradation Studies: The drug is subjected to stress conditions such as acid, base, oxidation, and heat to generate degradation products and demonstrate the method's specificity.
-
Validation: The method is validated according to ICH guidelines for parameters such as accuracy, precision, and linearity.[4]
Spectrophotometric Method using Charge-Transfer Complexation
This method is based on the reaction of roxatidine with π-acceptors to form colored complexes.
-
Reagent Preparation: Solutions of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranilic acid are prepared in a suitable solvent.
-
Reaction: A specific volume of the drug solution is mixed with the reagent solution, and the reaction is allowed to proceed under optimized conditions.
-
Measurement: The absorbance of the resulting colored complex is measured at 530 nm against a reagent blank.[6]
-
Calibration: A calibration curve is prepared by plotting the absorbance values against the corresponding concentrations of roxatidine.
Visualizations
Signaling Pathway of Roxatidine
Roxatidine acetate is a prodrug that is rapidly metabolized to its active form, roxatidine. Roxatidine acts as a competitive antagonist at the histamine H2 receptors on the basolateral membrane of gastric parietal cells. This action blocks histamine-induced gastric acid secretion.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. jfda-online.com [jfda-online.com]
- 3. "A rapid and sensitive HPLC method for determination of roxatidine in h" by C.-W. Kuo, W.-J. Liaw et al. [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. bepls.com [bepls.com]
- 6. researchgate.net [researchgate.net]
Roxatidine Acetate Hydrochloride: A Comparative Analysis for the Management of Resistant Peptic Ulcers
In the landscape of gastric acid suppressive therapies, histamine (B1213489) H2-receptor antagonists (H2-blockers) have long been a cornerstone for managing peptic ulcer disease. While the advent of proton pump inhibitors (PPIs) has shifted treatment paradigms, H2-blockers remain a relevant therapeutic option. Within this class, roxatidine (B1205453) acetate (B1210297) hydrochloride distinguishes itself through its chemical structure and potential efficacy in challenging clinical scenarios, such as ulcers resistant to conventional H2-blocker therapy. This guide provides a comparative analysis of roxatidine acetate hydrochloride against other H2-blockers, with a focus on its performance in treating resistant ulcers, supported by experimental data.
Mechanism of Action: The H2-Receptor Blockade
This compound is a competitive histamine H2-receptor antagonist.[1][2] Following oral administration, it is rapidly metabolized to its active form, roxatidine.[1][3] The primary mechanism of action involves the blockade of H2 receptors on the basolateral membrane of gastric parietal cells. This action inhibits the binding of histamine, thereby reducing the intracellular cyclic AMP (cAMP) levels and consequently suppressing the secretion of gastric acid.[1][2] This suppression applies to both basal and stimulated acid secretion.[1][2][3] Notably, roxatidine has been suggested to also increase mucus secretion from the gastric mucosa, which may contribute to its therapeutic effect.[4] Unlike some earlier H2-blockers like cimetidine (B194882), roxatidine acetate does not exhibit antiandrogenic effects and does not significantly interfere with the hepatic metabolism of other drugs.[1][2][3]
Comparative Efficacy in Resistant Peptic Ulcers
A pivotal study investigated the efficacy of switching H2-blocker types in patients with ulcers resistant to conventional therapy. This resistance was defined as failure to heal after a standard course of treatment with an H2-blocker. The study categorized H2-blockers based on their chemical structure: those with a five-membered ring (cimetidine, ranitidine (B14927), famotidine) and roxatidine, which has a six-membered ring.
Experimental Protocol: H2-Blocker Switching Study
Objective: To evaluate the therapeutic efficacy of switching between H2-blockers with different chemical structures (five-membered vs. six-membered rings) in patients with H2-blocker-resistant gastric or duodenal ulcers.
Study Design: The research comprised two main study arms:
-
Study I: Patients with ulcers resistant to five-membered-ring H2-blockers were switched to roxatidine.
-
Study II: Patients with ulcers resistant to roxatidine were switched to a five-membered-ring H2-blocker.
Patient Population: Patients with endoscopically confirmed active gastric or duodenal ulcers that had not healed after treatment with a standard H2-blocker regimen.
Treatment Regimens:
-
Roxatidine: The specific dosage used in the switching study was not detailed in the abstract. Standard therapeutic doses are typically 75 mg twice daily or 150 mg once daily.
-
Five-membered-ring agents (cimetidine, ranitidine, famotidine): Standard therapeutic dosages were administered.
Quantitative Data on Resistant Ulcer Healing
The results from the switching study highlight a notable benefit, particularly for duodenal ulcers, when changing from a five-membered-ring agent to roxatidine.
| Study Arm | Ulcer Type | Number of Patients (n) | Healing Rate (%) |
| Study I: Switched from 5-membered-ring agent to Roxatidine | Gastric Ulcer | 19 | 47% |
| Duodenal Ulcer | 9 | 89% | |
| Study II: Switched from Roxatidine to 5-membered-ring agent | Gastric Ulcer | 15 | 40% |
| Duodenal Ulcer | 10 | 40% |
Data sourced from Ishida et al., 1998.[4][5]
These findings suggest that for patients with duodenal ulcers resistant to conventional H2-blockers like cimetidine, ranitidine, or famotidine, switching to roxatidine may offer a significantly higher chance of healing.[4][5] The benefit for gastric ulcers was less pronounced but still evident.[4][5]
General Comparative Efficacy: Roxatidine vs. Other H2-Blockers
Numerous clinical trials have compared roxatidine with other H2-blockers, primarily ranitidine and cimetidine, for the acute treatment of non-resistant gastric and duodenal ulcers.
Experimental Protocols: Acute Ulcer Treatment Trials
Objective: To compare the efficacy and safety of roxatidine acetate with ranitidine or cimetidine for the acute healing of duodenal or gastric ulcers.
Study Design: Randomized, double-blind, multicenter clinical trials.
Patient Population: Patients with endoscopically confirmed, uncomplicated benign gastric or duodenal ulcers.
Treatment Regimens (Examples):
-
Roxatidine acetate 75 mg twice daily vs. Cimetidine 200 mg four times daily.[6]
-
Roxatidine acetate 150 mg at bedtime vs. Ranitidine 300 mg at bedtime.[7][8][9]
-
Roxatidine acetate 75 mg twice daily vs. Ranitidine 150 mg twice daily.[10]
Assessment: The primary endpoint was ulcer healing, confirmed by endoscopy at predefined intervals (e.g., 2, 4, 6, or 8 weeks). Secondary endpoints included pain relief and adverse event monitoring.
Quantitative Data on Acute Ulcer Healing
The data consistently demonstrate that roxatidine acetate has a comparable efficacy and safety profile to other potent H2-blockers for the acute treatment of peptic ulcers.[3][11]
| Comparison Drug | Ulcer Type | Treatment Duration | Roxatidine Healing Rate (%) | Comparator Healing Rate (%) |
| Cimetidine | Duodenal | 4 weeks | 92.3% | 85.0% |
| Ranitidine | Duodenal | 4 weeks | 73.6% | 72.2% |
| 8 weeks | 92.0% | 83.3% | ||
| Ranitidine | Gastric | 4 weeks | 52.0% | 54.0% |
| 6 weeks | 77.0% | 76.0% | ||
| Ranitidine | Gastric | 8 weeks | 85.6% | 88.2% |
Data compiled from multiple clinical trials.[8][9][10][12]
These studies show no statistically significant differences in healing rates between roxatidine and ranitidine or cimetidine for both duodenal and gastric ulcers.[7][8][10][11][12] Some studies also note that roxatidine is approximately twice as potent as ranitidine on a weight-for-weight basis.[7][11]
Safety and Tolerability
Across clinical trials, roxatidine acetate has been well-tolerated. The overall incidence of adverse reactions is low, with the most frequently reported side effects being skin rashes and constipation.[6] The incidence of side effects is comparable to that of ranitidine, with headache, diarrhea, and dizziness being reported for both drugs.[9]
Conclusion
For the general treatment of acute peptic ulcers, this compound demonstrates efficacy and safety comparable to other widely used H2-blockers such as ranitidine and cimetidine.[3][11] Its key distinction lies in its potential utility for treating ulcers resistant to conventional H2-blockers. The available data, particularly for resistant duodenal ulcers, suggest that switching from a five-membered-ring H2-blocker to the six-membered-ring structure of roxatidine can significantly improve healing rates. This makes roxatidine a valuable alternative in a clinician's armamentarium, especially for managing refractory cases of peptic ulcer disease. Further research into the precise mechanisms underlying this differential efficacy could provide valuable insights for future drug development in acid-related disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of changing the type of H2-blocker in the treatment of H2-blocker-resistant ulcers: comparison of this compound and other H2-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical studies on the use of roxatidine acetate for the treatment of peptic ulcer in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of roxatidine and ranitidine for the acute treatment of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roxatidine versus ranitidine in the treatment of duodenal ulcers: a randomized double-blind controlled multicentre study in Singapore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A multicenter, randomized, double-blind comparison of roxatidine with ranitidine in the treatment of patients with uncomplicated benign gastric ulcer disease. The Multicenter Roxatidine Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of roxatidine acetate and ranitidine in gastric ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of roxatidine acetate. Evidence from pharmacodynamic and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New H2-receptor antagonist--roxatidine acetate--in treatment of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Roxatidine Acetate Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Roxatidine Acetate Hydrochloride. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the substance.
Operational and Disposal Plan
Safe handling of this compound requires strict adherence to the following personal protective equipment (PPE) guidelines and handling procedures.
Personal Protective Equipment (PPE) Requirements
It is imperative to use appropriate personal protective equipment to minimize exposure and ensure safety.
| Protection Type | Equipment Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required in situations with a higher risk of splashing.[1][2][3] | Protects eyes from dust particles and potential splashes. |
| Skin Protection | Chemical-resistant, impervious gloves.[1][2][4] Fire/flame resistant and impervious clothing or a protective suit is also recommended.[1][2] | Prevents skin contact with the chemical, which may be harmful if absorbed.[4][5] |
| Respiratory Protection | A dust mask or, if exposure limits are exceeded or irritation is experienced, a full-face respirator.[1][2][3][4] Work should be conducted in a well-ventilated area, preferably with a local exhaust system.[1][2][6] | Avoids inhalation of dust particles, which is a potential route of exposure.[4][5] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
-
Handling:
-
Storage:
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, regional, national, and international regulations.[1][2][3][7]
-
Waste Disposal:
-
Contaminated Packaging:
Quantitative Data
The following table summarizes the available quantitative data for this compound. Occupational exposure limits have not been established.[1][2]
| Property | Value | Source |
| Chemical Formula | C19H28N2O4・HCl | [3] |
| Melting Point | 145-146 °C / 293-295 °F | [4] |
| 148 °C / 298 °F | [2] | |
| Acute Toxicity: Oral LD50 (Mouse) | 509 mg/kg | [7] |
| Acute Toxicity: Oral LD50 (Rat) | 755 mg/kg | [7] |
| Acute Toxicity: Intraperitoneal LD50 (Rat) | 227 mg/kg | [7] |
| Acute Toxicity: Subcutaneous LD50 (Mouse) | 384 mg/kg | [7] |
| Acute Toxicity: Subcutaneous LD50 (Rat) | 595 mg/kg | [7] |
| Acute Toxicity: Intravenous LD50 (Mouse) | 83 mg/kg | [7] |
| Acute Toxicity: Intravenous LD50 (Rat) | 110 mg/kg | [7] |
Experimental Protocols
Detailed experimental protocols for the toxicological data cited are not available within standard Safety Data Sheets. This information is typically found in specialized toxicology literature.
Emergency Procedures Workflow
The following diagram illustrates the procedural workflow for handling an accidental spill of this compound.
Caption: Workflow for handling a chemical spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
